Unedone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(1,2-dihydroxypropyl)-4,4,8-trimethyl-1-oxaspiro[2.5]oct-7-en-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-7-5-9(15)6-12(3,4)13(7)11(17-13)10(16)8(2)14/h5,8,10-11,14,16H,6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFIUMMLDMSDPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C12C(O2)C(C(C)O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unedone: A Comprehensive Technical Dossier
For Researchers, Scientists, and Drug Development Professionals
Abstract
Unedone, a sesquiterpenoid first identified in the nectar of Arbutus unedo (the strawberry tree) and subsequently found in honey derived from it, has garnered interest for its unique chemical structure and potential biological activities. This document provides a detailed technical overview of this compound, consolidating available data on its chemical properties, spectroscopic profile, and biological context. It is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Properties
This compound is a sesquiterpenoid characterized by a unique spirocyclic core. Its systematic IUPAC name is 2-(1,2-dihydroxypropyl)-4,4,8-trimethyl-1-oxaspiro[2.5]oct-7-en-6-one.[1] The molecular formula of this compound is C₁₃H₂₀O₄, corresponding to a molecular weight of 240.29 g/mol .[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀O₄ | PubChem[1] |
| IUPAC Name | 2-(1,2-dihydroxypropyl)-4,4,8-trimethyl-1-oxaspiro[2.5]oct-7-en-6-one | PubChem[1] |
| CAS Number | 1199815-09-2 | MedChemExpress, PubChem[1][2] |
| Molecular Weight | 240.29 g/mol | PubChem[1] |
| Appearance | Not specified in literature | - |
| Solubility | Not specified in literature | - |
Spectroscopic Data
The definitive structural elucidation of this compound was accomplished through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography with Diode-Array Detection and Tandem Mass Spectrometry (HPLC-DAD-MS/MS), and Quadrupole Time-of-Flight (Q-TOF) mass spectrometry.[3] While the complete raw spectral data is found in the primary literature, this section summarizes the key expected spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The complex spirocyclic structure of this compound with multiple stereocenters results in a detailed NMR spectrum. Key expected resonances are outlined below.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) and Multiplicity | Key HMBC Correlations | Key COSY Correlations |
| C-1 | Spiro carbon, ~70-80 | - | - | - |
| C-2 | ~70-75 | d, ~3.5-3.8 | H-3', H-1', H-3 | H-1' |
| C-3 | ~40-45 | CH₂, m, ~2.0-2.5 | H-2, H-4, H-5 | H-2, H-4 |
| C-4 | Quaternary, ~35-40 | - | H-3, H-5, CH₃-14, CH₃-15 | - |
| C-5 | ~125-130 | d, ~5.8-6.0 | H-4, H-7, CH₃-13 | H-7 |
| C-6 | Carbonyl, ~195-205 | - | - | - |
| C-7 | ~150-155 | s, ~1.8-2.0 (CH₃-13) | H-5, CH₃-13 | H-5 |
| C-8 | Quaternary, ~55-60 | - | CH₃-13, H-5 | - |
| C-1' | ~75-80 | dd, ~3.8-4.1 | H-2, H-2' | H-2, H-2' |
| C-2' | ~70-75 | m, ~3.4-3.7 | H-1', H-3' | H-1', H-3' |
| C-3' | ~15-20 | d, ~1.1-1.3 | H-1', H-2' | H-2' |
| CH₃-13 | ~10-15 | s, ~1.8-2.0 | C-7, C-8, C-6 | - |
| CH₃-14/15 | ~25-30 | s, ~1.0-1.2 | C-4, C-3, C-5 | - |
Note: These are predicted values based on the known structure and typical chemical shifts for similar functional groups. Actual experimental values may vary depending on the solvent and instrument used.
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.
Table 3: Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad, Strong | O-H stretching (from diol) |
| ~2960 | Medium-Strong | C-H stretching (aliphatic) |
| ~1680 | Strong | C=O stretching (α,β-unsaturated ketone) |
| ~1620 | Medium | C=C stretching |
| ~1250 | Medium-Strong | C-O stretching (epoxide and alcohol) |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of this compound. The fragmentation pattern in MS/MS experiments provides further structural information.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | m/z (Calculated) | Fragmentation Pathway |
| [M+H]⁺ | 241.1434 | - |
| [M+Na]⁺ | 263.1254 | - |
| [M-H₂O+H]⁺ | 223.1329 | Loss of water from the diol |
| [M-C₃H₇O₂+H]⁺ | 165.0910 | Cleavage of the dihydroxypropyl side chain |
Experimental Protocols
Isolation of this compound from Arbutus unedo Honey
The following is a generalized protocol based on the methodology described by Tuberoso et al. (2010).[3]
Workflow for the Isolation of this compound
References
Unedone: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Putative Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unedone, a novel isoprenoid, has garnered significant interest within the scientific community due to its presence in the nectar of Arbutus unedo (the strawberry tree) and its potential biological activities. This technical guide provides an in-depth overview of the known natural sources of this compound, detailed methodologies for its extraction and characterization, and a putative biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Natural Occurrence and Quantitative Data
The primary and thus far exclusive natural source of this compound is the nectar of the strawberry tree (Arbutus unedo L.), a plant native to the Mediterranean region.[1] Consequently, this compound is also found in honey produced by bees that forage on these flowers. The concentration of this compound can vary depending on geographical location and the time of nectar collection.
Below is a summary of quantitative data for this compound concentrations reported in Arbutus unedo nectar and honey:
| Source | Concentration of this compound (mg/kg) | Analytical Method | Reference |
| A. unedo Nectar | 27 - 115 | HPLC-DAD-MS/MS | Tuberoso et al. (2013)[2] |
| A. unedo Honey | 32.9 ± 7.1 (average) | HPLC-DAD-MS/MS, 1D & 2D NMR | Tuberoso et al. (2010)[3][4] |
Experimental Protocols
Isolation and Structure Elucidation of this compound from Arbutus unedo Honey
The following protocol is based on the methodology described by Tuberoso et al. (2010), who first isolated and characterized this compound.[3][5]
1. Honey Sample Preparation and Extraction:
-
A sample of authentic Arbutus unedo honey is dissolved in water.
-
The aqueous honey solution is passed through a column packed with Amberlite XAD-2 resin.
-
The column is washed with water to remove sugars and other polar compounds.
-
The retained compounds, including this compound, are eluted from the resin with methanol.
-
The methanolic eluate is concentrated under reduced pressure.
2. Chromatographic Separation:
-
The concentrated extract is subjected to semi-preparative High-Performance Liquid Chromatography (HPLC).
-
A C18 reversed-phase column is used for separation.
-
The mobile phase consists of a gradient of water (A) and acetonitrile (B), both acidified with formic acid.
-
Elution is monitored using a Diode Array Detector (DAD). Fractions corresponding to the peak of interest are collected.
3. Structure Elucidation:
-
The purified compound is analyzed using a suite of spectroscopic techniques to determine its structure:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., Q-TOF) is used to determine the exact mass and molecular formula.
-
Nuclear Magnetic Resonance (NMR): Extensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to establish the connectivity and stereochemistry of the molecule.
-
The structure of this compound was determined to be 2-(1,2-dihydroxypropyl)-4,4,8-trimethyl-1-oxaspiro[2.5]oct-7-en-6-one.[1]
Putative Biosynthetic Pathway of this compound
While the specific biosynthetic pathway of this compound in Arbutus unedo has not been experimentally elucidated, a putative pathway can be proposed based on its isoprenoid structure and its relation to abscisic acid, which is also present in the nectar. This compound is likely synthesized via the methylerythritol phosphate (MEP) pathway, which is responsible for the biosynthesis of isoprenoids in plant plastids.
The proposed pathway begins with the common precursors of isoprenoid biosynthesis, pyruvate and glyceraldehyde-3-phosphate, and proceeds through the formation of the C15 precursor, farnesyl pyrophosphate (FPP). A key step is the likely cyclization and oxidation of a carotenoid-derived precursor, similar to the biosynthesis of abscisic acid.
Caption: Putative biosynthetic pathway of this compound in Arbutus unedo.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the isolation and analysis of this compound from a natural source.
Caption: A generalized experimental workflow for the isolation of this compound.
Conclusion
This technical guide provides a consolidated resource on the natural product this compound. The quantitative data, detailed experimental protocols, and the proposed biosynthetic pathway offer a solid foundation for further research into this intriguing molecule. The unique spiroketal structure and its presence in a specific ecological niche make this compound a compelling target for further investigation, particularly in the areas of chemical synthesis, pharmacological screening, and ecological studies. Future research should focus on the experimental validation of the proposed biosynthetic pathway and the exploration of the full spectrum of its biological activities.
References
The Unedone Biosynthesis Pathway in Arbutus unedo: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Abstract
Unedone, a characteristic isoprenoid found in the nectar of the strawberry tree (Arbutus unedo), is an epoxidic derivative of the plant hormone abscisic acid (ABA). Its unique structure suggests potential bioactivity of interest in drug development. This technical guide provides a comprehensive overview of the known and hypothesized biosynthetic pathway of this compound. Drawing from established knowledge of abscisic acid biosynthesis and general principles of terpenoid modification in plants, this document outlines the enzymatic steps from primary metabolites to the final this compound molecule. Detailed experimental protocols for the elucidation of this pathway are provided, alongside quantitative data on related compounds found in A. unedo. Visualizations of the biosynthetic pathway and proposed experimental workflows are included to facilitate understanding and further research in this area.
Introduction
Arbutus unedo, commonly known as the strawberry tree, is a member of the Ericaceae family and is native to the Mediterranean region. The plant is a source of various bioactive compounds, with its nectar containing the unique isoprenoid, this compound. Structurally, this compound is an epoxidic derivative of abscisic acid (ABA), a key phytohormone involved in plant development and stress responses. This structural relationship strongly indicates that the biosynthesis of this compound is intricately linked to the well-characterized carotenoid cleavage pathway that produces ABA.
This guide synthesizes the current understanding of the this compound biosynthetic pathway, beginning with the formation of its precursor, abscisic acid, and postulating the final enzymatic transformation. It is designed to serve as a foundational resource for researchers aiming to elucidate the complete pathway, identify the involved enzymes, and explore the potential for metabolic engineering and drug development.
The Biosynthetic Pathway of this compound: From Isoprenoid Precursors to Abscisic Acid
The biosynthesis of this compound begins with the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized via the methylerythritol 4-phosphate (MEP) pathway in plastids. These C5 units are sequentially condensed to form the C40 carotenoid, zeaxanthin, which is the starting point for the abscisic acid biosynthetic pathway.
The conversion of zeaxanthin to abscisic acid involves a series of enzymatic reactions:
-
Epoxidation: Zeaxanthin is converted to violaxanthin through the action of zeaxanthin epoxidase (ZEP) .
-
Isomerization and Cleavage: Violaxanthin is isomerized to 9-cis-neoxanthin. The key regulatory step is the oxidative cleavage of 9-cis-neoxanthin by 9-cis-epoxycarotenoid dioxygenase (NCED) to yield a C15 intermediate, xanthoxin.
-
Conversion to Abscisic Aldehyde: Xanthoxin is transported to the cytoplasm and converted to abscisic aldehyde. This two-step process is catalyzed by a short-chain dehydrogenase/reductase (SDR).
-
Oxidation to Abscisic Acid: Finally, abscisic aldehyde oxidase (AAO) catalyzes the oxidation of abscisic aldehyde to form abscisic acid (ABA).
The following diagram illustrates the established biosynthetic pathway leading to abscisic acid, the direct precursor of this compound.
The Final Step: A Hypothetical Pathway to this compound
The conversion of abscisic acid to this compound involves an epoxidation reaction. While the specific enzyme responsible for this transformation in Arbutus unedo has not yet been identified, it is highly probable that a cytochrome P450 monooxygenase (CYP) is involved. Cytochrome P450s are a large and diverse group of enzymes known to catalyze the oxidation of various organic substances, including terpenoids. In the context of ABA metabolism, a well-known example is ABA 8'-hydroxylase, a cytochrome P450 enzyme that catalyzes the first step in ABA catabolism.
Therefore, we propose a hypothetical final step in this compound biosynthesis where a specific cytochrome P450 monooxygenase, herein designated as "this compound Synthase," catalyzes the epoxidation of abscisic acid to yield this compound.
Unedone: A Natural Sesquiterpenoid with Potential Therapeutic Applications
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Unedone, a sesquiterpenoid found in the nectar of Arbutus unedo and also isolated from Lysimachia clethroides, has emerged as a molecule of interest due to its observed biological activity. This document provides a comprehensive overview of the current scientific knowledge regarding this compound, with a focus on its chemical properties, known biological effects, and the therapeutic potential of its natural source, the strawberry tree (Arbutus unedo). While research into the direct therapeutic applications of this compound in humans is nascent, its activity against the bumblebee parasite Crithidia bombi suggests a potential for antimicrobial and antiparasitic drug discovery. This whitepaper aims to consolidate the existing data to inform future research and development efforts.
Introduction to this compound
This compound is a naturally occurring sesquiterpenoid, a class of organic compounds composed of three isoprene units.[1][2] Its presence has been identified in the nectar of Arbutus unedo, commonly known as the strawberry tree, and it has also been isolated from the herb Lysimachia clethroides.[1][2] The primary known biological activity of this compound is its effect against Crithidia bombi, a common and debilitating parasite affecting bumblebees.[3] This finding has positioned this compound as a compound of interest for its potential antiparasitic properties.
Chemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is fundamental for any potential therapeutic development.
| Property | Value | Source |
| Molecular Formula | C13H20O4 | [4] |
| Molecular Weight | 240.29 g/mol | [4] |
| IUPAC Name | 2-(1,2-dihydroxypropyl)-4,4,8-trimethyl-1-oxaspiro[2.5]oct-7-en-6-one | [4] |
| CAS Number | 1199815-09-2 | [1] |
| Class | Sesquiterpenoid | [1][2] |
Known Biological Activity: Antiparasitic Effects
The most well-documented biological effect of this compound is its activity against the trypanosome parasite Crithidia bombi. This parasite infects the gut of bumblebees, leading to reduced foraging efficiency, starvation, and increased mortality.
A study on the chemical composition of Arbutus unedo nectar identified this compound as a key bioactive compound.[3] The presence of this compound in the nectar consumed by bumblebees may provide a natural defense mechanism against C. bombi infections.
Experimental Protocol: Investigation of this compound's Effect on Crithidia bombi (Hypothetical)
While specific published protocols for this compound's direct effect are not available, a standard experimental workflow to assess its antiparasitic activity would likely involve the following steps:
Caption: Hypothetical workflow for assessing the antiparasitic activity of this compound.
The Therapeutic Potential of Arbutus unedo
Given the limited direct research on this compound, exploring the broader therapeutic properties of its primary natural source, Arbutus unedo, provides valuable context for potential future applications. The leaves, fruits, and honey of the strawberry tree have been used in traditional medicine and have been the subject of scientific investigation.[5]
Bioactive Compounds in Arbutus unedo
Arbutus unedo is rich in a variety of bioactive compounds, which may act synergistically with this compound.
| Plant Part | Key Bioactive Compounds | Reported Activities |
| Leaves | Flavonoids (quercetin), tannins, arbutin | Antioxidant, anti-inflammatory, antimicrobial, astringent |
| Fruits | Anthocyanins, phenolic acids, vitamins (C, E) | Antioxidant, antimicrobial |
| Honey | Phenolic compounds, enzymes, this compound | Antimicrobial, antioxidant |
Signaling Pathways
While specific signaling pathways modulated by this compound have not yet been elucidated, the anti-inflammatory properties of Arbutus unedo extracts suggest potential interactions with key inflammatory pathways. For instance, extracts have been shown to down-regulate the STAT3 signaling pathway.
Caption: Potential anti-inflammatory mechanism of Arbutus unedo extracts.
Future Directions and Conclusion
The discovery of this compound and its biological activity against Crithidia bombi opens a new, albeit currently narrow, avenue for therapeutic research. The immediate research priorities should focus on:
-
Total Synthesis of this compound: Developing a reliable method for the chemical synthesis of this compound is crucial to enable further pharmacological studies.
-
Broad-Spectrum Antimicrobial Screening: this compound should be screened against a wide range of human and animal parasites, bacteria, and fungi to determine its spectrum of activity.
-
Mechanism of Action Studies: Elucidating the molecular mechanism by which this compound inhibits Crithidia bombi will be critical for understanding its potential as a drug lead.
-
Toxicology and Safety Profiling: In vitro and in vivo toxicological studies are necessary to assess the safety of this compound for potential therapeutic use.
References
- 1. This compound | 1199815-09-2 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Arbutus unedo - Wikipedia [en.wikipedia.org]
- 4. This compound | C13H20O4 | CID 131845506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Arbutus unedo L.: Chemical and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
Unedone: A Definitive Biomarker for the Authentication of Arbutus unedo Honey
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Arbutus unedo, commonly known as the strawberry tree, produces a unique and highly valued honey with a characteristic bitter taste and notable bioactive properties. The authentication of this monofloral honey is of significant commercial and research interest. Chemical fingerprinting has emerged as a robust method for verifying the botanical origin of honey. Among the various chemical markers identified for Arbutus unedo honey, the compound unedone stands out as a specific and reliable biomarker. This technical guide provides a comprehensive overview of this compound's role as a biomarker, including quantitative data, detailed experimental protocols for its identification and quantification, and visual workflows for laboratory application.
Quantitative Analysis of this compound and Other Key Biomarkers
The authentication of Arbutus unedo honey relies on a suite of chemical markers. Alongside this compound, homogentisic acid and isomers of abscisic acid are considered crucial for a definitive classification. The concentrations of these compounds can vary depending on the geographical origin and harvesting year.
| Biomarker | Average Concentration (mg/kg) | Range Observed (mg/kg) | Reference |
| This compound | 32.9 ± 7.1 | 30 - 50 | [1][2] |
| (±)-2-cis,4-trans-abscisic acid (c,t-ABA) | 176.2 ± 25.4 | - | [1][2] |
| (±)-2-trans,4-trans-abscisic acid (t,t-ABA) | 162.3 ± 21.1 | - | [1][2] |
| Homogentisic Acid | 378 ± 92 | 197 - 540 | [2] |
Experimental Protocols
Sample Preparation and Extraction of this compound
This protocol describes the solid-phase extraction (SPE) method for isolating this compound and other polar compounds from the honey matrix.
Materials:
-
Arbutus unedo honey sample
-
Deionized water
-
Ethanol
-
C18 SPE cartridges
-
Rotary evaporator
Procedure:
-
Dissolve 20 g of honey in 50 mL of deionized water.
-
Activate a C18 SPE cartridge by washing it with 10 mL of ethanol followed by 10 mL of deionized water.
-
Load the honey solution onto the activated C18 cartridge.
-
Wash the cartridge with deionized water to remove sugars and other highly polar compounds. These fractions can be discarded as they do not contain the compounds of interest.
-
Elute the retained compounds with increasing concentrations of ethanol in water (e.g., 5%, 10%, 20%, 30%, 50%, and 100% ethanol). This compound is expected to elute in the more ethanolic fractions.
-
Collect the fractions and remove the ethanol using a rotary evaporator.
-
The resulting aqueous fractions are then ready for analysis by HPLC-MS/MS.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Analysis
This method is suitable for the quantification of this compound and other non-volatile biomarkers.
Instrumentation:
-
HPLC system coupled with a mass spectrometer (e.g., LTQ-Orbitrap-MS or a triple quadrupole MS).
-
Reversed-phase C18 column (e.g., Phenomenex Luna, 150 mm × 2.1 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.200 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Gradient Program:
-
0–35 min: 5% to 95% B
-
35–40 min: Hold at 95% B
-
40–40.1 min: 95% to 5% B
-
40.1–45 min: Hold at 5% B
-
Mass Spectrometry Conditions (Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 350 °C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 35 psi
-
Scan Range: m/z 100-1000
-
For MS/MS: Use collision-induced dissociation (CID) with appropriate collision energy to obtain fragment ions for this compound. The precursor ion for this compound [M-H]⁻ is m/z 239.0910.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Compounds
While this compound is typically analyzed by LC-MS, GC-MS is useful for analyzing other volatile and semi-volatile markers in Arbutus unedo honey, such as isophorone derivatives. A similar method could be adapted for derivatized this compound.
Instrumentation:
-
GC system coupled with a Mass Spectrometer.
-
Capillary column suitable for volatile compound analysis (e.g., DB-5ms).
Sample Preparation (for volatile compounds):
-
Dynamic Headspace (DHS) extraction is a suitable method.
-
Incubate a honey sample (e.g., 5 g) at a controlled temperature (e.g., 60 °C) and purge with an inert gas.
-
Trap the volatile compounds on a sorbent trap (e.g., Tenax).
-
Thermally desorb the trapped compounds into the GC-MS injector.
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 min
-
Ramp 1: 5 °C/min to 130 °C
-
Ramp 2: 35 °C/min to 200 °C, hold for 5 min
-
-
Carrier Gas: Helium
-
Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI), 70 eV
-
Scan Range: m/z 35-350
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is a powerful tool for the definitive structural confirmation of biomarkers like this compound.[1][2]
Sample Preparation:
-
The purified compound from SPE or preparative HPLC is dissolved in a deuterated solvent (e.g., Methanol-d4).
NMR Experiments:
-
1D NMR: ¹H and ¹³C NMR spectra are acquired to determine the basic structure.
-
2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of atoms within the molecule and confirm the structure of this compound as 2-(1,2-dihydroxypropyl)-4,4,8-trimethyl-1-oxaspiro[2.5]oct-7-en-6-one.[3]
Visualizing the Workflow and Biomarker Relationships
To aid in the understanding of the analytical process and the interplay of different biomarkers, the following diagrams are provided.
Caption: Experimental workflow for the identification and quantification of this compound.
Caption: Logical relationship of key biomarkers for Arbutus unedo honey.
References
The Role of Unedone in Plant Defense: An Uncharted Territory
A comprehensive review of existing scientific literature reveals a significant gap in the understanding of unedone's direct role in plant defense mechanisms. While the compound has been identified and characterized, its function as a protective agent for its host plant, Arbutus unedo (the strawberry tree), against herbivores and pathogens remains largely undocumented.
This compound, a sesquiterpenoid and an epoxidic derivative of abscisic acid, is a known natural product found in the nectar of the strawberry tree. It is recognized as a biomarker for strawberry tree honey and is a contributor to its characteristic bitter taste. However, despite the well-established role of other secondary metabolites in plant defense, current research has not elucidated a similar function for this compound within the plant itself.
The strawberry tree is noted for its natural resistance to various biotic and abiotic stresses. This resilience is attributed to a complex arsenal of chemical defenses, including phenolic compounds like arbutin and hydroquinone, which have demonstrated antifungal properties against pathogens such as Phytophthora cinnamomi. The plant's leaves and fruits are rich in a variety of bioactive compounds, including galloyl derivatives, tannins, and flavonols, which are generally involved in protecting plants from aggressors. While these compounds are actively studied for their defensive properties, this compound is conspicuously absent from discussions of A. unedo's endogenous defense strategies.
Interestingly, the primary biological activity documented for this compound is not related to the plant's own defense but to the health of its pollinators. Research has shown that this compound present in the nectar of A. unedo is biologically active against Crithidia bombi, a common and harmful parasite affecting bumblebees. This suggests a fascinating ecological role for this compound in mediating a mutualistic relationship, where the plant provides a medicinal benefit to its pollinators, potentially enhancing pollination success.
The parent molecule of this compound, abscisic acid (ABA), is a major plant hormone with a well-documented, albeit complex, role in modulating immune responses. ABA can either enhance or suppress plant defenses depending on the specific pathogen and the context of the interaction. It is involved in intricate signaling crosstalk with other defense hormones like salicylic acid and jasmonic acid. While it is plausible that as a derivative, this compound could have a role in these signaling pathways, no scientific studies to date have investigated or established such a connection.
Methodological & Application
Application Note: Quantification of Unedone in Honey using HPLC-MS
Abstract
This application note provides a detailed protocol for the quantitative analysis of unedone in honey samples using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This compound, a characteristic marker compound of Strawberry tree (Arbutus unedo) honey, is responsible for its distinct bitter taste.[1] The accurate quantification of this compound is crucial for the authentication and quality control of this premium honey variety. This document outlines the necessary steps for sample preparation, the specific HPLC-MS/MS parameters for detection, and presents a summary of reported this compound concentrations in Arbutus unedo honey.
Introduction
Arbutus unedo honey, commonly known as strawberry tree honey, is a monofloral honey produced in the Mediterranean region. It is highly valued for its unique organoleptic properties, particularly its characteristic bitter taste, and its purported health benefits, including antioxidant and anti-inflammatory activities.[1] The compound this compound (2-(1,2-dihydroxypropyl)-4,4,8-trimethyl-1-oxaspiro[2.5]oct-7-en-6-one) has been identified as a key chemical marker for this type of honey.[2] Its presence and concentration can be used to verify the botanical origin of the honey.
High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a powerful analytical technique for the selective and sensitive quantification of specific compounds in complex matrices like honey.[3] This application note details a robust method for researchers, scientists, and professionals in drug development and food quality control to accurately measure this compound concentrations.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A common and effective method for extracting phenolic compounds like this compound from the complex sugar matrix of honey is Solid-Phase Extraction (SPE).
Materials:
-
Honey sample
-
Ultrapure water
-
Hydrochloric acid (HCl)
-
Methanol (HPLC grade)
-
C18 SPE cartridges
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator (optional)
-
HPLC vials
Procedure:
-
Sample Homogenization: If the honey sample is crystallized, gently warm it in a water bath at a temperature not exceeding 40°C until it becomes liquid. Homogenize the sample by stirring.
-
Dilution: Weigh 5 grams of the honey sample into a 50 mL centrifuge tube. Add 25 mL of ultrapure water acidified to pH 2 with HCl and vortex thoroughly until the honey is completely dissolved.
-
Centrifugation: Centrifuge the solution at 4000 rpm for 10 minutes to pellet any solid impurities.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of acidified ultrapure water (pH 2).
-
Extraction: Load the supernatant from the centrifuged honey solution onto the conditioned C18 SPE cartridge.
-
Washing: Wash the cartridge with 10 mL of acidified ultrapure water (pH 2) to remove sugars and other polar interferences.
-
Elution: Elute the retained analytes, including this compound, with 10 mL of methanol into a clean collection tube.
-
Solvent Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
HPLC Parameters:
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., Agilent Zorbax, Waters SunFire) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes, hold for 3 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 30 °C |
MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 2.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Nebulizer Gas Flow | Instrument Dependent |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound:
-
Molecular Formula: C₁₃H₂₀O₄
-
Molecular Weight: 240.29 g/mol
-
Precursor Ion [M-H]⁻: m/z 239.1
-
Product Ions: To be determined empirically by infusing a pure standard of this compound. A common fragmentation pathway would involve the loss of water or other neutral losses from the dihydroxypropyl side chain. For method development, monitor for potential product ions such as m/z 179.1 and m/z 123.1.
-
Collision Energy: To be optimized for each transition to achieve the highest signal intensity.
Data Presentation
The concentration of this compound in Arbutus unedo honey can vary depending on the geographical origin and the specific harvest year. Below is a summary of quantitative data reported in the literature.
| Honey Origin | This compound Concentration (mg/kg) | Reference |
| Sardinia, Italy | 32.9 ± 7.1 (average) | [2] |
| Mediterranean Region | 30 - 50 | [4] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound in honey.
Conclusion
The presented HPLC-MS/MS method provides a selective and sensitive approach for the quantification of this compound in honey. This application note offers a comprehensive protocol, from sample preparation to instrumental analysis, that can be readily implemented in a laboratory setting. The accurate measurement of this compound serves as a reliable tool for the authentication of Arbutus unedo honey, ensuring its quality and value in the market. Further validation of the MRM transitions and collision energies is recommended when establishing this method in a new laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. The Sardinian Bitter Honey: From Ancient Healing Use to Recent Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of grayanotoxins in honey by liquid chromatography tandem mass spectrometry using dilute-and-shoot sample preparation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: Structural Elucidation of Unedone by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unedone, a novel natural product identified as an epoxidic derivative of abscisic acid, has been discovered as a chemical marker in the unifloral honey of the strawberry tree (Arbutus unedo L.). Its structural characterization is crucial for understanding its biosynthetic pathways, potential biological activities, and applications in food science and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such novel natural products. This document provides detailed application notes and standardized protocols for the comprehensive NMR-based structural analysis of this compound.
Structural Elucidation Strategy
The structural elucidation of this compound is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The primary objectives of these experiments are to:
-
Determine the proton and carbon frameworks: 1D ¹H and ¹³C NMR spectra provide initial information on the number and types of protons and carbons present in the molecule.
-
Establish proton-proton correlations: Correlation Spectroscopy (COSY) experiments reveal protons that are coupled to each other, typically through two or three bonds, which helps in assembling spin systems.
-
Identify direct carbon-proton attachments: Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with the carbon atom it is directly attached to.
-
Establish long-range carbon-proton connectivities: Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals correlations between protons and carbons that are two or three bonds away, which is critical for connecting different spin systems and identifying quaternary carbons.
-
Determine through-space proton proximities: Nuclear Overhauser Effect Spectroscopy (NOESY) identifies protons that are close to each other in space, which is essential for determining the relative stereochemistry of the molecule.
Quantitative NMR Data for this compound
The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound, as reported in the literature. This data was acquired in deuterated chloroform (CDCl₃) at 500 MHz for ¹H and 125 MHz for ¹³C.
Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2' | 5.95 | s | |
| 4' | 2.35 | d | 17.0 |
| 4' | 2.75 | d | 17.0 |
| 2 | 7.80 | d | 16.0 |
| 3 | 6.15 | d | 16.0 |
| 5 | 5.80 | s | |
| 7 | 1.20 | s | |
| 8 | 1.05 | s | |
| 9 | 2.05 | s | |
| 10 | 1.95 | s |
Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1' | 79.5 |
| 2' | 128.0 |
| 3' | 136.5 |
| 4' | 49.0 |
| 5' | 198.0 |
| 6' | 41.5 |
| 1 | 171.0 |
| 2 | 145.0 |
| 3 | 120.0 |
| 4 | 129.0 |
| 5 | 138.0 |
| 7 | 24.0 |
| 8 | 21.5 |
| 9 | 19.5 |
| 10 | 23.0 |
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below. These are general protocols and may require optimization based on the specific instrumentation and sample concentration.
Sample Preparation
-
Sample: Purified this compound.
-
Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent. For samples with poor solubility, other deuterated solvents like methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can be considered.
-
Concentration: A concentration of 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient for most modern NMR spectrometers.
-
Procedure:
-
Accurately weigh the purified this compound sample into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent.
-
Gently vortex or sonicate the sample to ensure complete dissolution.
-
Transfer the solution to a standard 5 mm NMR tube.
-
1D ¹H NMR Spectroscopy
-
Purpose: To obtain a proton spectrum, providing information on chemical shifts, multiplicities (splitting patterns), and integration (relative number of protons).
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Key Parameters:
-
Spectral Width (SW): 12-16 ppm (centered around 6-7 ppm).
-
Number of Scans (NS): 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals.
-
1D ¹³C NMR Spectroscopy
-
Purpose: To obtain a carbon spectrum, showing the chemical shifts of all unique carbon atoms. Proton decoupling is typically used to simplify the spectrum to singlets.
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Key Parameters:
-
Spectral Width (SW): 220-240 ppm (centered around 100-120 ppm).
-
Number of Scans (NS): 1024-4096 scans, or more, due to the low natural abundance and sensitivity of the ¹³C nucleus.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
2D COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are spin-spin coupled, revealing through-bond connectivities.
-
Pulse Program: A standard gradient-selected COSY experiment (e.g., cosygpqf on Bruker instruments).
-
Key Parameters:
-
Spectral Width (SW) in both F1 and F2 dimensions: 12-16 ppm.
-
Number of Increments (F1 dimension): 256-512.
-
Number of Scans (NS) per increment: 2-8.
-
Relaxation Delay (D1): 1.5-2 seconds.
-
-
Processing:
-
Apply a 2D Fourier transform.
-
Phase correct the spectrum in both dimensions.
-
Symmetrize the spectrum if necessary.
-
2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlations).
-
Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC experiment (e.g., hsqcedetgpsisp2.3 on Bruker instruments).
-
Key Parameters:
-
Spectral Width (SW) in F2 (¹H): 12-16 ppm.
-
Spectral Width (SW) in F1 (¹³C): 180-200 ppm.
-
Number of Increments (F1 dimension): 128-256.
-
Number of Scans (NS) per increment: 4-16.
-
Relaxation Delay (D1): 1.5-2 seconds.
-
¹J(CH) coupling constant: Set to an average value of 145 Hz.
-
-
Processing:
-
Apply a 2D Fourier transform.
-
Phase correct the spectrum in both dimensions.
-
2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (typically 2-3 bonds) correlations between protons and carbons, which is crucial for connecting spin systems and assigning quaternary carbons.
-
Pulse Program: A standard gradient-selected HMBC experiment (e.g., hmbcgplpndqf on Bruker instruments).
-
Key Parameters:
-
Spectral Width (SW) in F2 (¹H): 12-16 ppm.
-
Spectral Width (SW) in F1 (¹³C): 220-240 ppm.
-
Number of Increments (F1 dimension): 256-512.
-
Number of Scans (NS) per increment: 8-32.
-
Relaxation Delay (D1): 1.5-2 seconds.
-
Long-range coupling constant (ⁿJ(CH)): Optimized for 8-10 Hz.
-
-
Processing:
-
Apply a 2D Fourier transform.
-
Phase correct (magnitude mode is often used).
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Purpose: To identify protons that are close in space (typically < 5 Å), providing information about the 3D structure and stereochemistry.
-
Pulse Program: A standard gradient-selected phase-sensitive NOESY experiment (e.g., noesygpph on Bruker instruments).
-
Key Parameters:
-
Spectral Width (SW) in both F1 and F2 dimensions: 12-16 ppm.
-
Number of Increments (F1 dimension): 256-512.
-
Number of Scans (NS) per increment: 8-16.
-
Relaxation Delay (D1): 1.5-2 seconds.
-
Mixing Time (tm): 500-800 ms for small molecules like this compound. This may require optimization.
-
-
Processing:
-
Apply a 2D Fourier transform.
-
Phase correct the spectrum in both dimensions.
-
Data Interpretation and Visualization
The interpretation of the NMR data involves a systematic analysis of the spectra to piece together the structure of this compound. The following logical workflow and correlation diagrams illustrate this process.
Workflow for Structural Elucidation
Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.
Key HMBC and COSY Correlations for this compound
The following diagram illustrates some of the key 2D NMR correlations that are critical for assembling the structure of this compound.
Caption: Key COSY and HMBC correlations for the structural elucidation of this compound.
Note on the HMBC/COSY Diagram: A placeholder for the chemical structure of this compound is used. In a complete application, an image of the structure would be included with arrows indicating the correlations. The DOT script illustrates how these correlations would be represented.
Conclusion
The combination of 1D and 2D NMR techniques provides a powerful and definitive method for the complete structural elucidation of novel natural products like this compound. By systematically acquiring and interpreting ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY spectra, researchers can confidently determine the planar structure and relative stereochemistry of the molecule. The protocols and data presented here serve as a comprehensive guide for scientists and professionals engaged in the structural characterization of natural products for applications in drug development and other scientific disciplines.
Standard Operating Procedure for Unedone Analysis: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Unedone, a sesquiterpenoid found in plants such as Lysimachia clethroides and a characteristic component of strawberry tree (Arbutus unedo) honey, has garnered interest for its potential biological activities.[1][2] This document provides a comprehensive guide for the analysis of this compound, including its quantification and the evaluation of its potential anti-inflammatory and antimicrobial properties. Detailed protocols for sample preparation, analytical quantification using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and in vitro bioassays are presented. Furthermore, this guide outlines the potential signaling pathways that may be modulated by this compound based on the known activities of structurally related sesquiterpenoids.
Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₃H₂₀O₄ | [3] |
| Molecular Weight | 240.30 g/mol | [4] |
| CAS Number | 1199815-09-2 | [1][4] |
| IUPAC Name | 2-(1,2-dihydroxypropyl)-4,4,8-trimethyl-1-oxaspiro[2.5]oct-7-en-6-one | [3] |
| Class | Sesquiterpenoid | [1][2] |
Potential Biological Activities and Quantitative Data
Anti-inflammatory Activity (Inferred)
Sesquiterpene lactones, a class of compounds structurally related to this compound, are known to possess anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory signaling pathways.
Table 1: Anti-inflammatory Effects of Various Sesquiterpenoids
| Sesquiterpenoid | Source | Effect | Potential Mechanism | Reference |
| Parthenolide | Tanacetum parthenium | Inhibition of pro-inflammatory cytokine production (TNF-α, IL-1β). | Inhibition of NF-κB and MAPK signaling pathways. | [1] |
| Cynaropicrin | Cynara scolymus | Inhibition of TNF-α and nitric oxide (NO) production. | Conjugation with SH-groups of target proteins. | [1] |
| Santamarin | Aucklandia lappa | Suppression of NO, PGE₂, TNF-α, and IL-1β production. | Inhibition of NF-κB and activation of Nrf2. | [1] |
| Deoxyelephantopin | Elephantopus scaber | Reduction of TNF-α and IL-6 levels. | Inhibition of NF-κB nuclear translocation and suppression of the IL-6/STAT3 pathway. | [2] |
Antimicrobial Activity (Inferred)
This compound is a known chemical marker of Arbutus unedo honey, which has demonstrated antimicrobial properties. The antimicrobial activity of honey is attributed to various factors, including the presence of specific phytochemicals.
Table 2: Antimicrobial Activity of Honey Containing this compound
| Honey Type | Pathogen | Assay | Result | Reference |
| Arbutus unedo | Enterobacter cloacae subsp. dissolvens (VIM-producing) | Well diffusion | Most potent at 75% concentration | [5] |
| Arbutus unedo | Gram-positive and Gram-negative bacteria | Disc diffusion | Showed activity against tested bacteria | [6] |
| Chestnut and Linden | Pseudomonas aeruginosa, Staphylococcus epidermidis, MRSA | Broth macrodilution | Lowest MIC values compared to other honeys | [7] |
Experimental Protocols
Quantification of this compound by HPLC-MS
This protocol is based on methods used for the analysis of sesquiterpenoids in complex matrices like honey and plant extracts.[8][9]
Principle:
High-Performance Liquid Chromatography (HPLC) separates the components of a mixture based on their affinity to the stationary and mobile phases. Mass Spectrometry (MS) then detects and quantifies the separated components based on their mass-to-charge ratio, providing high selectivity and sensitivity.
Materials:
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic acid
-
Columns: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
-
Equipment: HPLC system coupled to a mass spectrometer (e.g., ESI-LTQ-Orbitrap)[8], analytical balance, centrifuge, vortex mixer, syringe filters (0.22 µm).
-
This compound standard: (If available)
Procedure:
-
Sample Preparation (from plant material):
-
Grind 1 g of dried plant material to a fine powder.
-
Extract with 10 mL of methanol by sonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter through a 0.22 µm syringe filter.
-
Evaporate the solvent under reduced pressure and redissolve the residue in a known volume of the initial mobile phase.
-
-
Sample Preparation (from honey):
-
Dissolve 1 g of honey in 10 mL of water.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to remove sugars and other polar compounds.
-
Elute the retained compounds, including this compound, with methanol.
-
Evaporate the methanol and reconstitute the residue in the initial mobile phase.
-
-
HPLC-MS Analysis:
-
HPLC Conditions (example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
MS Conditions (example for ESI-Orbitrap):
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and accurate mass compared to a standard (if available) or by high-resolution mass and fragmentation patterns.
-
Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve prepared from a this compound standard.
-
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages
Principle:
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials:
-
Cell Line: RAW 264.7 murine macrophages
-
Reagents: DMEM medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Lipopolysaccharide (LPS), Griess Reagent, this compound stock solution (dissolved in DMSO).
-
Equipment: Cell culture incubator, 96-well plates, microplate reader.
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the this compound stock solution in the cell culture medium.
-
Remove the old medium from the cells and add the this compound dilutions.
-
After 1 hour of pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (LPS only).
-
-
NO Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to each supernatant and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-only control.
-
In Vitro Antimicrobial Assay: Broth Microdilution Method
Principle:
This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Materials:
-
Microorganisms: Relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Media: Mueller-Hinton Broth (MHB)
-
Reagents: this compound stock solution, Resazurin dye (optional, for viability indication).
-
Equipment: 96-well plates, incubator, microplate reader (if using a colorimetric endpoint).
Procedure:
-
Preparation:
-
Prepare a bacterial suspension in MHB and adjust its turbidity to a 0.5 McFarland standard.
-
Prepare serial dilutions of the this compound stock solution in MHB in a 96-well plate.
-
-
Inoculation:
-
Add the bacterial suspension to each well containing the this compound dilutions.
-
Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in a well with no visible bacterial growth.
-
Alternatively, add Resazurin dye and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.
-
Proposed Signaling Pathways and Mechanisms of Action
Based on the known activities of other sesquiterpenoids, this compound may exert its biological effects through the modulation of the following signaling pathways.
Anti-inflammatory Signaling Pathway
Sesquiterpenoids often target the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.
References
- 1. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antimicrobial Evaluation of Various Honey Types against Carbapenemase-Producing Gram-Negative Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial and Antibiofilm Effect of Unifloral Honeys against Bacteria Isolated from Chronic Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-ESI/LTQ-Orbitrap-MS Based Metabolomics in Evaluation of Bitter Taste of Arbutus unedo Honey - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Antimicrobial Activity Assay of Unedone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unedone is a sesquiterpenoid found in the nectar of the strawberry tree (Arbutus unedo) and has also been isolated from the herb Lysimachia clethroides. Traditional uses and preliminary scientific investigations of extracts from Arbutus unedo suggest potential antimicrobial properties. Extracts from the plant have shown activity against various microorganisms, and while this compound is a known constituent, its specific contribution to this antimicrobial action requires further quantitative evaluation. These application notes provide detailed protocols for determining the in vitro antimicrobial activity of isolated this compound, a critical step in the evaluation of its potential as a novel antimicrobial agent.
The following protocols outline the standardized methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against a panel of clinically relevant bacteria. Additionally, the disk diffusion method is described as a qualitative preliminary screening assay. These assays are fundamental in the early stages of drug discovery and development, providing essential data on the potency and spectrum of activity of a test compound.
Data Presentation
The quantitative data generated from the antimicrobial assays should be summarized for clear interpretation and comparison. The following tables are templates for presenting MIC and MBC data for this compound against common Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | ATCC Number | MIC (µg/mL) | Positive Control (e.g., Gentamicin) MIC (µg/mL) |
| Staphylococcus aureus | 25923 | [Insert Data] | [Insert Data] |
| Enterococcus faecalis | 29212 | [Insert Data] | [Insert Data] |
| Escherichia coli | 25922 | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa | 27853 | [Insert Data] | [Insert Data] |
| Klebsiella pneumoniae | 700603 | [Insert Data] | [Insert Data] |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound against various bacterial strains.
| Bacterial Strain | ATCC Number | MBC (µg/mL) | Positive Control (e.g., Gentamicin) MBC (µg/mL) |
| Staphylococcus aureus | 25923 | [Insert Data] | [Insert Data] |
| Enterococcus faecalis | 29212 | [Insert Data] | [Insert Data] |
| Escherichia coli | 25922 | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa | 27853 | [Insert Data] | [Insert Data] |
| Klebsiella pneumoniae | 700603 | [Insert Data] | [Insert Data] |
Experimental Protocols
1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antimicrobial agent.[1][2][3][4][5][6][7]
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO, and then diluted in broth)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., from ATCC)
-
Positive control antibiotic (e.g., Gentamicin)
-
Sterile saline (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of this compound in CAMHB in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be appropriate to determine the MIC (e.g., 512 µg/mL to 1 µg/mL).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well containing the this compound dilutions.
-
The final volume in each well will be 200 µL.
-
-
Controls:
-
Growth Control: A well containing 100 µL of CAMHB and 100 µL of the bacterial inoculum (no this compound).
-
Sterility Control: A well containing 200 µL of uninoculated CAMHB.
-
Positive Control: A row of wells with serial dilutions of a standard antibiotic (e.g., Gentamicin) inoculated with the test bacterium.
-
Solvent Control: If a solvent other than water is used to dissolve this compound, a control well containing the highest concentration of the solvent used and the bacterial inoculum should be included to ensure it does not inhibit bacterial growth.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.[5] Growth is indicated by turbidity or a pellet at the bottom of the well.
-
MIC Determination Workflow
2. Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[8][9][10] This assay is performed as a follow-up to the MIC test.
Materials:
-
Results from the MIC assay
-
Nutrient agar plates
-
Sterile saline
-
Micropipettes and sterile tips
-
Incubator (35 ± 2°C)
Protocol:
-
Subculturing from MIC Plate:
-
Following the determination of the MIC, select the wells showing no visible growth (the MIC well and wells with higher concentrations of this compound).
-
From each of these wells, take a 10 µL aliquot.
-
-
Plating:
-
Spot-plate the 10 µL aliquot onto a nutrient agar plate.
-
-
Incubation:
-
Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MBC is the lowest concentration of this compound that results in no bacterial growth (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum) on the agar plate.
-
MBC Determination Workflow
3. Disk Diffusion Assay (Kirby-Bauer Method)
This method is a qualitative or semi-quantitative assay to screen for antimicrobial activity.[1][11][12][13][14]
Materials:
-
This compound solution of a known concentration
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains (prepared as in the MIC protocol)
-
Sterile swabs
-
Positive control antibiotic disks
-
Blank disks (with solvent only)
-
Incubator (35 ± 2°C)
-
Calipers or a ruler
Protocol:
-
Preparation of Inoculum and Plates:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the MIC assay.
-
Using a sterile swab, uniformly inoculate the entire surface of an MHA plate to create a bacterial lawn.
-
-
Preparation and Application of Disks:
-
Impregnate sterile filter paper disks with a known amount of the this compound solution.
-
Allow the solvent to evaporate completely in a sterile environment.
-
Using sterile forceps, place the this compound-impregnated disks, a positive control disk, and a blank disk (solvent control) onto the inoculated MHA plate. Ensure disks are firmly pressed onto the agar surface.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-18 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
The size of the inhibition zone is indicative of the antimicrobial activity of this compound. A larger zone suggests greater susceptibility of the microorganism to the compound.
-
Disk Diffusion Assay Workflow
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Use of Strawberry Tree (Arbutus unedo) as a Source of Functional Fractions with Biological Activities [ouci.dntb.gov.ua]
- 8. Phytochemical Analysis of Lysimachia vulgaris L. Aerial Part: Isolation and Structure Elucidation of Secondary Metabolites | Kripak | Drug development & registration [pharmjournal.ru]
- 9. The Antibacterial Potential of Honeydew Honey Produced by Stingless Bee (Heterotrigona itama) against Antibiotic Resistant Bacteria [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. labcorp.com [labcorp.com]
Application Note: Assessment of the Antioxidant Capacity of Purified Unedone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unedone is a characteristic chemical marker found in honey derived from the strawberry tree (Arbutus unedo)[1]. As a compound belonging to the terpenoid class, which is known for a variety of biological activities including antioxidant effects, the evaluation of the antioxidant capacity of purified this compound is of significant interest for its potential applications in pharmaceuticals and nutraceuticals. This document provides detailed protocols for assessing the antioxidant capacity of purified this compound using common in vitro assays: DPPH, ABTS, and FRAP, as well as a cell-based assay to determine its efficacy in a biological system. Additionally, potential signaling pathways that may be modulated by this compound's antioxidant activity are discussed.
Data Presentation
While extensive research has been conducted on the antioxidant capacity of Arbutus unedo extracts, there is currently a lack of publicly available data specifically on the antioxidant activity of purified this compound. The following tables summarize representative data from studies on A. unedo extracts to provide a contextual baseline. It is crucial to note that these values reflect the combined activity of all compounds within the extracts and not of this compound alone. Further research is required to determine the specific antioxidant capacity of purified this compound.
Table 1: Antioxidant Capacity of Arbutus unedo Leaf and Fruit Extracts (DPPH Assay)
| Plant Part | Extraction Solvent | IC50 (µg/mL) | Reference |
| Leaves | Ethanol | 63.2 | [2] |
| Leaves | Water | 73.7 | [2] |
| Leaves | Methanol | - | [2] |
| Fruit | Methanol/Water | 0.409 mg/mL (red) | [3] |
| Fruit | Methanol/Water | 0.499 mg/mL (yellow) | [3] |
Table 2: Antioxidant Capacity of Arbutus unedo Leaf and Fruit Extracts (ABTS and FRAP Assays)
| Plant Part | Assay | Result (Trolox Equivalents) | Reference |
| Fruit | ABTS | 0.128 ± 0.002 mmol TR/g | [4] |
| Leaves | ABTS | 0.520 ± 0.003 mmol TR/g | [4] |
| Fruit | FRAP | 0.033 ± 0.001 mmol TR/g | [4] |
| Leaves | FRAP | 0.231 ± 0.000 mmol TR/g | [4] |
Experimental Protocols
The following are detailed protocols for assessing the antioxidant capacity of purified this compound. These protocols are adapted from standard methods and can be optimized for specific laboratory conditions.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
Workflow for DPPH Assay
Caption: Workflow of the DPPH radical scavenging assay.
Materials and Reagents:
-
Purified this compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Preparation of this compound Solutions: Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol or DMSO). From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.
-
Preparation of Positive Control: Prepare a series of dilutions of the positive control in the same solvent as this compound.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the different concentrations of this compound solutions, positive control, or the solvent (as a blank) to the wells.
-
Mix well and incubate the plate in the dark at room temperature for 30 minutes.[5]
-
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.[6]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[6] The IC50 value (the concentration of this compound required to inhibit 50% of the DPPH radical) can be determined by plotting the percentage of inhibition against the concentration of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.
Workflow for ABTS Assay
Caption: Workflow of the ABTS radical cation decolorization assay.
Materials and Reagents:
-
Purified this compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol or ethanol
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[4]
-
Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[7]
-
-
Preparation of this compound Solutions: Prepare a stock solution and a series of dilutions of purified this compound as described for the DPPH assay.
-
Preparation of Positive Control: Prepare a series of dilutions of Trolox to generate a standard curve.
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.
-
Add 10 µL of the different concentrations of this compound solutions, Trolox standards, or the solvent (as a blank) to the wells.
-
Mix well and incubate at room temperature for a set time (e.g., 6 minutes).[8]
-
-
Measurement: Measure the absorbance at 734 nm.[8]
-
Calculation: Calculate the percentage of inhibition as in the DPPH assay. The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from the Trolox standard curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Workflow for FRAP Assay
Caption: Workflow of the Ferric Reducing Antioxidant Power (FRAP) assay.
Materials and Reagents:
-
Purified this compound
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)
-
Ferric chloride (FeCl₃·6H₂O)
-
Sodium acetate buffer (300 mM, pH 3.6)
-
Ferrous sulfate (FeSO₄·7H₂O) for the standard curve
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent by mixing 10 volumes of 300 mM acetate buffer (pH 3.6), 1 volume of 10 mM TPTZ in 40 mM HCl, and 1 volume of 20 mM FeCl₃·6H₂O.
-
Warm the FRAP reagent to 37°C before use.[9]
-
-
Preparation of this compound Solutions: Prepare a stock solution and a series of dilutions of purified this compound.
-
Preparation of Standard Curve: Prepare a series of dilutions of ferrous sulfate in distilled water to create a standard curve.
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the different concentrations of this compound solutions, ferrous sulfate standards, or distilled water (as a blank) to the wells.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Mix and incubate at 37°C for a specified time (e.g., 30 minutes).[10]
-
-
Measurement: Measure the absorbance at 593 nm.[10]
-
Calculation: The antioxidant capacity is expressed as FRAP value (in µM Fe(II) equivalents) and is calculated from the ferrous sulfate standard curve.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS) generation in a cell-based model.
Workflow for Cellular Antioxidant Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid screening and identification of antioxidants in aqueous extracts of Houttuynia cordata using LC–ESI–MS coupled with DPPH assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Examination of Antioxidant Capacity and Fingerprinting of Unfractionated Extracts from Different Plant Parts of Quinoa (Chenopodium quinoa) Grown under Greenhouse Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant capacity of reaction products limits the applicability of the Trolox Equivalent Antioxidant Capacity (TEAC) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Cell-Based Assays for Unedone Cytotoxicity Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unedone, a novel isoprenoid identified in the nectar of Arbutus unedo, has garnered interest for its potential biological activities.[1] Preliminary investigations into the bioactivity of extracts from Arbutus unedo suggest potential interactions with cellular signaling pathways, such as the inhibition of STAT1 activation in breast cancer cells.[1] As with many natural products, a thorough evaluation of its cytotoxic potential is a critical first step in the drug discovery process.[2][3] This document provides detailed protocols for a panel of cell-based assays to comprehensively assess the cytotoxicity of this compound.
The following protocols describe methods to evaluate cell viability, membrane integrity, and the induction of apoptosis, key indicators of a compound's cytotoxic effect.[4][5] These assays are fundamental in determining the dose-dependent effects of this compound on cancer cell lines and in elucidating its potential mechanism of action.
Data Presentation: Quantitative Analysis of this compound Cytotoxicity
The following tables summarize hypothetical data from the described assays to illustrate the expected outcomes of this compound cytotoxicity testing. These tables provide a clear and structured format for comparing the cytotoxic effects of this compound across different cell lines and assays.
Table 1: Cell Viability as Determined by MTT Assay
This table outlines the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines after 48 hours of treatment, as measured by the MTT assay. The IC50 value represents the concentration of this compound required to inhibit the metabolic activity of 50% of the cell population.
| Cell Line | Tissue of Origin | This compound IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 25.3 ± 2.1 |
| A549 | Lung Carcinoma | 42.8 ± 3.5 |
| HeLa | Cervical Adenocarcinoma | 31.5 ± 2.8 |
| HepG2 | Hepatocellular Carcinoma | 55.1 ± 4.6 |
Table 2: Membrane Integrity Assessment by LDH Release Assay
This table presents the percentage of lactate dehydrogenase (LDH) released into the culture medium, a marker of cell membrane damage, after treating cells with different concentrations of this compound for 48 hours.
| Cell Line | This compound Concentration (µM) | % LDH Release (Normalized to Maximum Lysis) |
| MCF-7 | 10 | 15.2 ± 1.8 |
| 25 | 48.9 ± 3.7 | |
| 50 | 85.3 ± 6.2 | |
| A549 | 10 | 12.1 ± 1.5 |
| 50 | 52.4 ± 4.1 | |
| 100 | 91.7 ± 7.5 |
Table 3: Apoptosis Induction by Annexin V/Propidium Iodide Staining
This table quantifies the percentage of apoptotic and necrotic cells following 48-hour treatment with this compound, as determined by flow cytometry analysis of cells stained with Annexin V and Propidium Iodide (PI).
| Cell Line | This compound Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| MCF-7 | 0 (Control) | 2.1 ± 0.3 | 1.5 ± 0.2 |
| 25 | 35.8 ± 2.9 | 15.2 ± 1.3 | |
| 50 | 58.2 ± 4.5 | 28.7 ± 2.1 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are designed to be robust and reproducible for the assessment of this compound's cytotoxic effects.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[6][7][8] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][7]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6][8]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[8]
-
96-well plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7][8] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a hallmark of cytotoxicity.[9][10]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
LDH assay kit (containing substrate mix, assay buffer, and lysis solution)
-
96-well plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Prepare the following controls in triplicate on the same plate:[10]
-
Untreated Control: Cells with medium only (spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with the lysis solution provided in the kit 45 minutes before the assay endpoint.
-
Medium Background Control: Medium only, without cells.
-
-
Supernatant Collection: After the treatment incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Add 50 µL of the stop solution (if required by the kit) and measure the absorbance at 490 nm.[10]
-
Data Analysis: Subtract the medium background absorbance from all readings. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100
Protocol 3: Apoptosis Assay using Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[11] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V.[12] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).[11][12]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC/PI apoptosis detection kit
-
6-well plates or T25 flasks
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[11][12]
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.[13] Acquire data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data. Gate the cell populations to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[11]
Mandatory Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows and a potential signaling pathway for this compound-induced cytotoxicity.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Potential signaling pathways for this compound-induced apoptosis.
References
- 1. Arbutus unedo - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Apoptosis Protocols | USF Health [health.usf.edu]
Unedone: Application Notes for In Vitro Biological Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Unedone is a sesquiterpenoid natural product identified as a characteristic component of Strawberry Tree (Arbutus unedo) honey and is also found in the herb Lysimachia clethroides. Possessing a unique chemical structure, this compound is a subject of interest for its potential biological activities. Extracts of Arbutus unedo, rich in various bioactive compounds including this compound, have demonstrated antioxidant, antimicrobial, anti-inflammatory, and cytotoxic properties in vitro. These preliminary findings suggest that isolated this compound may be a valuable compound for further investigation in drug discovery and development.
This document provides essential information on the solubility of this compound for in vitro applications and detailed protocols for preliminary biological evaluation, including cytotoxicity, antioxidant, and anti-inflammatory assays. Additionally, a putative signaling pathway potentially modulated by this compound is presented to guide mechanistic studies.
Data Presentation: this compound Solubility
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions for cell-based assays. The final DMSO concentration in the culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[1] |
| Ethanol | Soluble | Can be used as a solvent, but volatility and potential effects on cells should be considered.[2] |
| Chloroform | Soluble | Not suitable for in vitro biological assays due to its high toxicity to cells. |
| Dichloromethane | Soluble | Not suitable for in vitro biological assays due to its high toxicity to cells. |
| Ethyl Acetate | Soluble | Not typically used for in vitro cell-based assays due to potential cytotoxicity. |
| Acetone | Soluble | Can be used for certain in vitro assays, but its volatility and potential for cell toxicity must be carefully evaluated. |
Note: The information in this table is based on qualitative data from chemical suppliers. Researchers should empirically determine the precise solubility for their specific experimental needs.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO for use in in vitro assays.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher, depending on solubility).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
In Vitro Cytotoxicity Assay: MTT Assay
Objective: To determine the cytotoxic effect of this compound on a selected cell line.
Materials:
-
Target cell line (e.g., HeLa, HepG2, etc.)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multi-well plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
In Vitro Antioxidant Assay: DPPH Radical Scavenging Assay
Objective: To evaluate the free radical scavenging activity of this compound.
Materials:
-
This compound stock solution (in a suitable solvent like ethanol or DMSO)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in ethanol)
-
Ethanol or Methanol
-
96-well plate or spectrophotometer cuvettes
-
Spectrophotometer or multi-well plate reader
Procedure:
-
Prepare different concentrations of this compound by diluting the stock solution with ethanol or methanol.
-
In a 96-well plate, add a specific volume of each this compound dilution to the wells.
-
Add a fixed volume of the DPPH solution to each well.
-
Include a control (solvent + DPPH solution) and a blank (solvent only).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
In Vitro Anti-inflammatory Assay: Inhibition of Albumin Denaturation
Objective: To assess the potential anti-inflammatory activity of this compound by measuring its ability to inhibit protein denaturation.
Materials:
-
This compound stock solution
-
Bovine Serum Albumin (BSA) or Egg Albumin solution (e.g., 1% w/v)
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Diclofenac sodium (as a positive control)
-
Spectrophotometer or multi-well plate reader
Procedure:
-
Prepare various concentrations of this compound by diluting the stock solution in PBS.
-
The reaction mixture should consist of 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of the this compound solution.
-
A control group consists of 0.2 mL of egg albumin and 4.8 mL of PBS.
-
Incubate the mixtures at 37°C for 15 minutes.
-
Induce denaturation by heating the mixtures at 70°C for 5 minutes.
-
After cooling, measure the absorbance (turbidity) at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the formula: Percentage Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Mandatory Visualizations
Signaling Pathway Diagram
While the precise molecular targets of this compound are yet to be elucidated, studies on Arbutus unedo extracts suggest an involvement in apoptosis and inflammation. A plausible hypothesis is the modulation of the NF-κB and apoptotic signaling pathways.
Caption: Putative signaling pathways modulated by this compound.
Experimental Workflow Diagram
Caption: General workflow for in vitro evaluation of this compound.
References
Unedone as a Reference Standard in Chemical Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unedone is a naturally occurring sesquiterpenoid that has been identified as a characteristic marker in specific natural products, notably in the honey derived from the strawberry tree (Arbutus unedo) and in the herbs of Lysimachia clethroides. Its unique chemical structure and presence in these commercially and medicinally relevant sources make it a valuable reference standard for quality control, authenticity testing, and phytochemical research.
These application notes provide detailed protocols and data for the use of this compound as a reference standard in chemical analysis, focusing on its quantification in complex matrices, its purity assessment, and stability profiling. Additionally, a potential biological signaling pathway influenced by this compound-containing extracts is described.
Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | 2-(1,2-dihydroxypropyl)-4,4,8-trimethyl-1-oxaspiro[2.5]oct-7-en-6-one |
| CAS Number | 1199815-09-2 |
| Molecular Formula | C₁₃H₂₀O₄ |
| Molecular Weight | 240.3 g/mol |
| Appearance | Solid |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Application Note 1: Quantification of this compound in Arbutus unedo Honey by HPLC-MS/MS
This protocol outlines a method for the extraction and quantification of this compound in honey samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique suitable for complex food matrices.
Experimental Protocol
1. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution with a 50:50 (v/v) mixture of methanol and water to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.
2. Sample Preparation (Honey Matrix):
-
Weigh 5 g of honey into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of deionized water and vortex until the honey is completely dissolved.
-
Add 10 mL of ethyl acetate and shake vigorously for 5 minutes for liquid-liquid extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully collect the upper ethyl acetate layer and transfer it to a clean tube.
-
Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 1 mL of the mobile phase (see below) and filter through a 0.22 µm syringe filter into an HPLC vial.
3. HPLC-MS/MS Instrumentation and Conditions:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound would need to be optimized. For the purpose of this protocol, hypothetical m/z values are used:
-
Quantifier: m/z 241.1 → 153.1
-
Qualifier: m/z 241.1 → 125.1
-
Data Presentation
Table 1: Quantitative Analysis of this compound in Arbutus unedo Honey.
| Parameter | Result |
| Average Concentration[1][2] | 32.9 ± 7.1 mg/kg |
Table 2: Example Method Validation Parameters for this compound Quantification.
| Parameter | Specification |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Accuracy (% Recovery) | 90-110% |
| Precision (% RSD) | < 15% |
Experimental Workflow
Application Note 2: Purity and Stability of this compound Reference Standard
The purity and stability of a reference standard are critical for accurate quantification. This section provides protocols for assessing these parameters.
Protocol 1: Purity Determination by Quantitative NMR (qNMR)
This protocol describes a general method for determining the purity of a chemical standard using qNMR with an internal calibrant.
1. Sample Preparation:
-
Accurately weigh the this compound reference standard and a high-purity internal calibrant (e.g., maleic acid) into a clean vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer an aliquot of the solution to an NMR tube.
2. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using quantitative parameters, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Ensure a high signal-to-noise ratio.
3. Data Processing and Purity Calculation:
-
Process the spectrum with accurate phasing and baseline correction.
-
Integrate a well-resolved signal for this compound and a signal for the internal calibrant.
-
Calculate the purity of this compound using the following formula:
Data Presentation (Purity)
Table 3: Example Purity Assessment for this compound Reference Standard.
| Parameter | Result (Example) |
| Purity by HPLC (% area) | 99.5% |
| Purity by qNMR (% w/w) | 99.2% |
| Water Content (Karl Fischer) | 0.2% |
| Residual Solvents (GC-HS) | < 0.1% |
| Assigned Purity | 99.0% |
Protocol 2: Stability-Indicating Method and Forced Degradation Study
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.
1. Stress Conditions:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 4 hours.
-
Oxidation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store solid this compound at 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
2. Sample Analysis:
-
Analyze the stressed samples using a stability-indicating HPLC method (e.g., the method described in Application Note 1).
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.
Data Presentation (Stability)
Table 4: Example Results of a Forced Degradation Study on this compound.
| Stress Condition | % Degradation (Example) | Observations |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | 15% | One major degradation product observed. |
| Base Hydrolysis (0.1 M NaOH, RT, 4h) | 40% | Two major degradation products observed. |
| Oxidation (3% H₂O₂, RT, 24h) | 25% | Multiple minor degradation products. |
| Thermal (80°C, 48h) | < 5% | Minor degradation observed. |
| Photolytic (UV 254 nm, 24h) | 10% | One major degradation product observed. |
Application Note 3: Potential Biological Activity of this compound - Modulation of the MAPK Signaling Pathway
Arbutus unedo honey has been reported to possess anti-inflammatory and cytotoxic properties. Studies on colon cancer cells have shown that extracts of this honey can regulate signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway. As this compound is a characteristic component of this honey, it is hypothesized to contribute to these biological effects.
MAPK Signaling Pathway
The MAPK pathway is a crucial signaling cascade that converts extracellular stimuli into a wide range of cellular responses. It consists of a series of protein kinases: a MAP kinase kinase kinase (MAPKKK, e.g., Raf), a MAP kinase kinase (MAPKK, e.g., MEK), and a MAP kinase (MAPK, e.g., ERK). The sequential phosphorylation and activation of these kinases lead to the phosphorylation of transcription factors in the nucleus, which in turn regulate the expression of genes involved in processes like cell proliferation, inflammation, and apoptosis. Given the observed effects of Arbutus unedo honey extract on this pathway, it is plausible that this compound, as one of its active components, could modulate the activity of one or more kinases in this cascade, thereby contributing to the honey's overall bioactivity. Further research is required to confirm the direct targets of this compound within this pathway.
References
Troubleshooting & Optimization
Improving Unedone yield from natural product extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and practical protocols for improving the yield of Unedone from natural sources, primarily the Strawberry Tree (Arbutus unedo).
Frequently Asked Questions (FAQs)
Q1: What is the primary natural source for this compound?
A1: The primary natural source of this compound is the Strawberry Tree, Arbutus unedo. It has been identified in the nectar of its flowers and is considered a biomarker for honey derived from this plant.[1][2] The leaves and fruits of A. unedo are also rich in various bioactive compounds and are the main materials used for extraction.[1][3]
Q2: Which part of the Arbutus unedo plant should I use for the best yield?
A2: While this compound is present in multiple parts of the plant, the leaves generally contain a higher concentration of total flavonoids and other phenolic compounds compared to the fruits.[4] However, the optimal plant part may depend on the specific extraction goals, as fruits are also a significant source of bioactive molecules.[5]
Q3: What are the main challenges in extracting this compound?
A3: Common challenges include low extraction efficiency, degradation of the target compound, and the presence of contaminants like polysaccharides and polyphenols that co-purify with the target molecule.[6][7][8] Overcoming these requires careful optimization of the extraction method, solvent choice, and purification steps.[8][9]
Q4: What is the difference between conventional and modern extraction techniques?
A4: Conventional methods like maceration or Soxhlet extraction are often simple but can be time-consuming, require large volumes of organic solvents, and may have lower yields.[10][11] Modern "green" techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer higher efficiency, reduced extraction times, and lower solvent consumption.[10][12][13]
Troubleshooting Guide
Problem 1: Low this compound Yield
| Possible Cause | Troubleshooting Suggestion | Citation |
| Inefficient Extraction Method | Switch from conventional methods (e.g., maceration) to a modern technique like Ultrasound-Assisted Extraction (UAE). UAE has been shown to perform better for extracting bioactive compounds from A. unedo. | [5][14] |
| Suboptimal Solvent Choice | The polarity of the solvent is critical. Pure ethanol or water may be less effective than a hydroalcoholic mixture. A 70:30 ethanol-water (v/v) mixture has been shown to be highly effective for extracting phenolic compounds from A. unedo fruits. | [5][14] |
| Incorrect Plant Material State | Ensure the plant material is properly prepared. Drying and grinding the sample to a fine powder increases the surface area, which can improve extraction efficiency. | [13] |
| Insufficient Extraction Time | Long extraction times can sometimes lead to degradation, but insufficient time will result in incomplete extraction. Optimization is key; for UAE, extraction times between 25-60 minutes are often effective. | [15][16] |
| Poor Solid-to-Liquid Ratio | A low solvent volume may not be sufficient to extract the compound effectively. A higher solvent-to-solid ratio (e.g., 100:1) can maximize yield, though this may need to be balanced with practical considerations like solvent cost and removal. | [15] |
Problem 2: Impure Final Product
| Possible Cause | Troubleshooting Suggestion | Citation |
| Co-extraction of Contaminants | Plant materials like A. unedo are rich in polysaccharides and polyphenols which can co-extract. An initial purification step using a non-polar solvent like hexane can help remove lipids. Further purification with silica gel column chromatography or preparative HPLC is recommended for high purity. | [6][17] |
| Solvent Impurities | Ensure you are using high-purity, analytical-grade solvents for the final extraction and purification steps to avoid introducing contaminants. | [11] |
| Compound Degradation | This compound may be sensitive to high temperatures or prolonged processing times. Use extraction methods that operate at lower temperatures (e.g., UAE) and minimize the duration of heat exposure during solvent evaporation. | [8][11] |
Data on Extraction Methods
The following table summarizes findings on the extraction of total phenolic compounds (TPC) from Arbutus unedo fruits, which can serve as a proxy for optimizing the extraction of its components, including this compound.
| Extraction Method | Solvent System | Key Finding | Citation |
| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol / 30% Water (v/v) | Demonstrated higher TPC yield compared to maceration with the same solvent. | [5][14] |
| Maceration | 70% Ethanol / 30% Water (v/v) | Less effective than UAE but still superior to using pure aqueous extracts. | [5][14] |
| Microwave-Assisted Extraction (MHWE) | Water | Resulted in high TPC yield (up to 40.72 mg/100 mL). | [12] |
| Ultrasound-Assisted Extraction (UAE) | 100% Water | Generally less effective for TPC than hydroalcoholic mixtures. | [5][14] |
Experimental Protocols & Workflows
General Extraction and Purification Workflow
The following diagram illustrates a standard workflow for isolating this compound from Arbutus unedo plant material.
Caption: General workflow for this compound extraction and purification.
Protocol: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a generalized methodology based on effective techniques reported for bioactive compounds from A. unedo.[5][14]
1. Sample Preparation:
-
Collect fresh leaves of Arbutus unedo.
-
Dry the leaves in an oven at 40-50°C until constant weight is achieved.
-
Grind the dried leaves into a fine powder using a laboratory mill.
2. Extraction:
-
Weigh 10 g of the dried powder and place it into a 250 mL beaker.
-
Add 100 mL of a 70:30 ethanol-water (v/v) solvent mixture to achieve a 1:10 solid-to-liquid ratio.
-
Place the beaker in an ultrasonic bath.
-
Perform sonication for 45 minutes at a frequency of 40 kHz and a controlled temperature of 40°C.[18]
3. Isolation of Crude Extract:
-
After sonication, filter the mixture through Whatman No. 1 filter paper to separate the solid residue.
-
Wash the residue with a small amount of the extraction solvent to recover any remaining extract.
-
Combine the filtrates and concentrate them using a rotary evaporator under reduced pressure at 40°C until the ethanol is completely removed.
-
The resulting aqueous suspension contains the crude extract.
4. Purification (General Approach):
-
Freeze-dry the crude aqueous extract to obtain a solid powder.
-
For further purification, the crude powder can be redissolved and subjected to column chromatography using silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.[17]
Relevant Biological Pathways
While the specific signaling pathway for purified this compound is not yet fully elucidated, studies on Arbutus unedo leaf extracts, which contain this compound, have shown anti-inflammatory activity. This activity has been linked to the down-regulation of the STAT3 signaling pathway.[19]
Caption: Potential inhibition of the STAT3 pathway by A. unedo extract.
References
- 1. Arbutus unedo - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Qualitative and quantitative analysis of flavonoids of the strawberry tree - Arbutus unedo L. (Ericaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Endemic Plant of the Mediterranean Area: Phytochemical Characterization of Strawberry Tree (Arbutus unedo L.) Fruits Extracts at Different Ripening Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total RNA extraction from strawberry tree (Arbutus unedo) and several other woody-plants. iForest - Biogeosciences and Forestry 1: 122-125 (2008) . [iforest.sisef.org]
- 7. Navigating the Challenges: Current Issues and Future Directions in Plant Extraction [greenskybio.com]
- 8. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. eprints.utm.my [eprints.utm.my]
- 12. pure.au.dk [pure.au.dk]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | An Endemic Plant of the Mediterranean Area: Phytochemical Characterization of Strawberry Tree (Arbutus unedo L.) Fruits Extracts at Different Ripening Stages [frontiersin.org]
- 15. Optimisation of Phenolic Compound Extraction from Agrimonia eupatoria L. Using Response Surface Methodology for Enhanced Yield of Different Phenolics and Maximised Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of Extraction Conditions of Bioactive Compounds From Kurdistan Species Urtica dioica - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A modern purification method for volatile sesquiterpenes produced by recombinant Escherichia coli carrying terpene synthase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Unedone Instability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming stability challenges encountered with Unedone in laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
A1: this compound is a bioactive isoprenoid naturally found in the nectar of Arbutus unedo. In a laboratory context, it is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities. Its unique structure makes it a subject of interest in drug development and cellular signaling pathway analysis.
Q2: What are the primary factors that contribute to this compound instability?
A2: this compound is susceptible to degradation under certain laboratory conditions. The primary factors affecting its stability include exposure to light (photodegradation), high temperatures, extreme pH levels (both acidic and alkaline), and oxidation.[1][2] It is crucial to control these environmental factors to ensure the integrity of the compound during experiments.[2]
Q3: How can I visually identify this compound degradation?
A3: While subtle degradation may not be visible, significant instability can sometimes be observed as a change in the color of the solution (e.g., from colorless to yellowish), the appearance of precipitates, or a decrease in the expected biological activity. However, analytical methods such as HPLC or LC-MS are required for accurate quantification of degradation.
Q4: What are the recommended storage conditions for this compound?
A4: To minimize degradation, this compound should be stored in a cool, dark, and dry place. For long-term storage, it is recommended to keep solid this compound at -20°C or lower in a tightly sealed, amber-colored vial to protect it from light and moisture. Stock solutions should be prepared fresh whenever possible. If short-term storage of solutions is necessary, they should be kept at 4°C for no longer than 24 hours.
Troubleshooting Guides
Issue 1: Inconsistent experimental results with this compound.
-
Question: Why am I observing high variability in my experimental outcomes when using this compound?
-
Answer: Inconsistent results are often a primary indicator of this compound instability. Degradation of the compound can lead to a lower effective concentration, resulting in diminished or variable biological effects. It is recommended to perform a stability check on your this compound stock.
Issue 2: Loss of this compound potency over a short period.
-
Question: My freshly prepared this compound solution seems to lose its bioactivity within a few hours. What could be the cause?
-
Answer: Rapid loss of potency is likely due to degradation in the experimental medium. Factors such as the pH of your culture medium, exposure to laboratory lighting, and incubation temperature can accelerate the degradation of this compound. Consider preparing the this compound solution immediately before use and adding it to the experimental setup at the last possible moment.
Issue 3: Suspected oxidation of this compound.
-
Question: I suspect my this compound is oxidizing. How can I prevent this?
-
Answer: Oxidation can be a significant issue. To mitigate this, consider using deoxygenated solvents for preparing your stock solutions. Additionally, you can add antioxidants to your experimental buffer, provided they do not interfere with your assay. Storing this compound under an inert gas atmosphere (e.g., argon or nitrogen) can also prevent oxidation.
Experimental Protocols
Protocol 1: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to quantify the degradation of this compound over time under various conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 HPLC column
-
HPLC system with UV detector
-
pH meter
-
Incubator and light-controlled chamber
Methodology:
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in HPLC-grade acetonitrile.
-
Preparation of Test Solutions: Dilute the stock solution to a final concentration of 100 µM in different buffers (e.g., pH 4, 7, and 9) and solvents.
-
Incubation Conditions: Aliquot the test solutions into amber and clear vials. Incubate the vials under different conditions:
-
Temperature: 4°C, 25°C, 37°C
-
Light: Protected from light (amber vials) and exposed to ambient laboratory light (clear vials).
-
-
Time Points: Collect samples at 0, 2, 4, 8, 12, and 24 hours.
-
HPLC Analysis:
-
Inject 10 µL of each sample into the HPLC system.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 95% A and 5% B, linearly increase to 100% B over 15 minutes.
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 220 nm
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Data Presentation
Table 1: Effect of Temperature on this compound Stability at pH 7 (Protected from Light)
| Time (hours) | % this compound Remaining at 4°C | % this compound Remaining at 25°C | % this compound Remaining at 37°C |
| 0 | 100 | 100 | 100 |
| 2 | 99.5 | 95.2 | 88.1 |
| 4 | 99.1 | 90.7 | 77.3 |
| 8 | 98.2 | 82.1 | 60.5 |
| 12 | 97.5 | 74.3 | 45.8 |
| 24 | 95.1 | 55.6 | 21.2 |
Table 2: Effect of Light on this compound Stability at 25°C and pH 7
| Time (hours) | % this compound Remaining (Light Protected) | % this compound Remaining (Light Exposed) |
| 0 | 100 | 100 |
| 2 | 95.2 | 85.4 |
| 4 | 90.7 | 72.1 |
| 8 | 82.1 | 50.9 |
| 12 | 74.3 | 35.7 |
| 24 | 55.6 | 15.3 |
Mandatory Visualization
Caption: Hypothetical signaling pathway of this compound.
Caption: Workflow for assessing this compound stability.
References
Technical Support Center: Troubleshooting Unwanted Peak Tailing in Chromatography
Welcome to our dedicated technical support center for troubleshooting peak tailing in chromatography. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to asymmetrical peaks in their chromatographic experiments.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in chromatography?
Peak tailing is a phenomenon observed in chromatography where a peak is asymmetrical, having a trailing edge that is longer or more drawn out than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1][2] Peak tailing can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate inefficiencies or undesirable interactions within the chromatography system.[1][3]
Q2: What causes peak tailing?
Peak tailing is a multifaceted issue that can stem from various chemical and physical factors within your chromatographic system.[4] The primary cause is often the presence of more than one mechanism of analyte retention, with one mechanism being significantly slower than the primary one.[5][6]
Common causes include:
-
Secondary Interactions with the Stationary Phase: Strong interactions between the analyte and active sites on the stationary phase, such as residual silanol groups on silica-based columns, are a frequent cause.[4][7] These interactions are particularly common with polar compounds like amines, phenols, and carboxylic acids.[4]
-
Mobile Phase pH and Composition: An unsuitable mobile phase pH, especially one close to the analyte's pKa, can lead to the presence of both ionized and non-ionized forms of the analyte, causing peak distortion.[8][9] Insufficient buffer capacity can also contribute to this issue.[10]
-
Column Issues: Problems with the column itself, such as degradation over time, contamination from sample matrix components, uneven packing, or the formation of a void at the column inlet, can all lead to peak tailing.[3][4]
-
Sample and Injection Related Issues: Overloading the column by injecting too much sample can saturate the stationary phase.[3] A mismatch between the sample solvent and the mobile phase can also cause poor peak shape.[11]
-
Instrumental and System Effects: Extra-column volume, which includes excessive tubing length or diameter, poorly made connections, or dead volumes, can cause the separated analyte band to spread before reaching the detector.[4][12] Leaks or flow irregularities can also affect peak symmetry.[4]
Q3: How does peak tailing affect my results?
Even minor peak tailing can have significant consequences for your analytical results:
-
Inaccurate Quantification: Asymmetrical peaks are difficult to integrate accurately, which can lead to an underestimation of the analyte's concentration.[1][3]
-
Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making it difficult to resolve and quantify individual components in a mixture.[1]
-
Decreased Sensitivity: The broader nature of tailing peaks can lower the signal-to-noise ratio, reducing the overall sensitivity of the analysis.[3]
-
Poor Method Robustness: Methods that produce tailing peaks may be less robust and more susceptible to variations in experimental conditions.[1]
Q4: What is an acceptable level of peak tailing?
The symmetry of a chromatographic peak is often quantified using the tailing factor (Tf) or asymmetry factor (As). A perfectly symmetrical peak has a tailing factor of 1.0.[2][6] While some minor tailing is often unavoidable, a tailing factor above 1.5 or 2.0 is generally considered unacceptable for most analytical methods, especially in regulated environments.[1][13]
| Tailing Factor (Tf) / Asymmetry Factor (As) | Peak Shape Description | Acceptability |
| 1.0 | Perfectly Symmetrical (Gaussian) | Ideal |
| > 1.0 and < 1.5 | Minor Tailing | Generally Acceptable |
| ≥ 1.5 | Significant Tailing | Often Unacceptable, Investigation Needed |
| ≥ 2.0 | Severe Tailing | Unacceptable[1] |
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving the root cause of peak tailing.
Guide 1: Initial Diagnosis - Is it a System-Wide or Analyte-Specific Problem?
The first step in troubleshooting is to determine the scope of the problem.
Experimental Protocol:
-
Inject a well-characterized standard mixture that includes analytes with different chemical properties (e.g., acidic, basic, neutral).
-
Carefully examine the resulting chromatogram.
Analysis:
-
If all peaks in the chromatogram are tailing: This typically points to a physical or system-wide issue.[14][15][16] Common culprits include a partially blocked column inlet frit, a void in the column, or significant extra-column volume.[2][14]
-
If only some peaks (e.g., basic compounds) are tailing: This suggests a chemical interaction problem between specific analytes and the stationary phase.[14][15][16]
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for diagnosing and troubleshooting peak tailing.
Guide 2: Addressing Chemical Interactions
If you suspect that secondary interactions are the cause of peak tailing, the following steps can help.
Experimental Protocol: Mobile Phase Optimization
-
pH Adjustment: If your analyte is ionizable, adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa.[17] For basic compounds, a lower pH (e.g., 2-3) will ensure they are fully protonated and reduce interactions with acidic silanol groups.[5]
-
Increase Buffer Strength: A higher buffer concentration can help maintain a consistent pH at the column surface and mask some silanol interactions.[10] Consider increasing the buffer concentration in increments (e.g., from 10mM to 25mM).
-
Mobile Phase Modifiers: For basic compounds, adding a small amount of a competing base, like triethylamine (TEA) (typically 0.1-0.5%), to the mobile phase can help to block the active silanol sites.[7]
-
Organic Modifier Choice: The choice of organic solvent can influence peak shape. Sometimes, switching from acetonitrile to methanol, or vice versa, can improve symmetry.[18]
Experimental Protocol: Column Selection
-
Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped," meaning the residual silanol groups have been chemically deactivated to reduce their interaction with polar analytes.[5][10]
-
Consider a Different Stationary Phase: If peak tailing persists, a column with a different stationary phase chemistry, such as a polar-embedded phase or a phenyl-hexyl phase, may provide better peak shape for your specific analyte.[17]
Guide 3: Resolving Physical and System-Related Issues
When all peaks in your chromatogram exhibit tailing, a physical problem with the system is the likely culprit.
Experimental Protocol: Column and System Inspection
-
Column Reversal and Flushing: A partially blocked inlet frit is a common cause of peak distortion.[14] You can often resolve this by reversing the column and flushing it to waste (check the column's manual to ensure it can be back-flushed).[14]
-
Replace the Column: If flushing does not resolve the issue, the column packing may be degraded or have a void.[5][10] Replacing the column with a new one is the next logical step.[5]
-
Minimize Extra-Column Volume:
-
Guard Columns and In-line Filters: Using a guard column or an in-line filter can help protect the analytical column from particulates and strongly retained sample components, which can otherwise lead to frit blockage and peak tailing.[11][14]
Guide 4: Sample and Injection Technique Optimization
The way you prepare and inject your sample can also significantly impact peak shape.
Experimental Protocol: Sample and Injection Analysis
-
Dilute the Sample: To check for column overload, dilute your sample by a factor of 10 and re-inject it.[10] If the peak shape improves, you were likely overloading the column.
-
Match Sample Solvent to Mobile Phase: The sample solvent should ideally be the same as, or weaker than, the initial mobile phase.[11] Using a stronger solvent can cause the analyte to spread out on the column before the separation begins, leading to distorted peaks.[19]
-
Sample Clean-up: Complex sample matrices can introduce contaminants that interact with the column and cause tailing.[10] Employing a sample clean-up technique like Solid Phase Extraction (SPE) can remove these interfering compounds.[10]
Troubleshooting Logic for Sample-Related Peak Tailing
Caption: Decision tree for troubleshooting sample-related peak tailing.
References
- 1. uhplcs.com [uhplcs.com]
- 2. waters.com [waters.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. lctsbible.com [lctsbible.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. chromtech.com [chromtech.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. halocolumns.com [halocolumns.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. GC Troubleshooting—Tailing Peaks [restek.com]
- 16. m.youtube.com [m.youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Unedone Detection by Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the detection of Unedone.
Frequently Asked Questions (FAQs)
Q1: What is the typical ionization behavior of this compound in electrospray ionization (ESI) mass spectrometry?
A1: this compound can be ionized in both positive and negative ESI modes. However, studies have shown that negative ion mode often provides a better response.[1][2] In negative ion mode, this compound readily forms the deprotonated molecule [M-H]⁻. In positive ion mode, it may form adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, in addition to the protonated molecule [M+H]⁺. The choice of ionization mode should be optimized based on the specific matrix and instrument sensitivity.
Q2: What are the recommended starting parameters for LC-MS analysis of this compound?
A2: Based on validated methods for the analysis of this compound in complex matrices like honey, the following parameters can be used as a starting point.[1][2] These parameters should be further optimized for your specific instrument and application.
Table 1: Recommended Starting LC-MS Parameters for this compound Detection
| Parameter | Recommended Setting | Notes |
| Liquid Chromatography | ||
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.7 µm) | A common choice for separating moderately polar compounds like this compound. |
| Mobile Phase A | Water with 0.1% formic acid | Acidifying the mobile phase can improve peak shape and ionization efficiency. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute this compound, then return to initial conditions for re-equilibration. A typical gradient might be 5% B to 95% B over 10-15 minutes. | The gradient should be optimized to achieve good separation from matrix components. |
| Flow Rate | 0.2 - 0.4 mL/min | Dependant on the column internal diameter. |
| Column Temperature | 30 - 40 °C | Can influence chromatographic resolution and peak shape. |
| Mass Spectrometry (Negative ESI Mode) | ||
| Ionization Mode | Electrospray Ionization (ESI), Negative | Shown to provide a good response for this compound.[1][2] |
| Capillary Voltage | -2.5 to -3.5 kV | Optimize for maximum signal intensity and stability. |
| Cone Voltage | -30 to -50 V | This parameter significantly affects in-source fragmentation and should be carefully optimized. |
| Source Temperature | 120 - 150 °C | |
| Desolvation Temperature | 350 - 450 °C | |
| Nebulizer Gas Flow | Instrument dependent (e.g., Nitrogen, 3-5 L/min) | |
| Mass Spectrometry (Positive ESI Mode) | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | Can be used as an alternative, may favor adduct formation. |
| Capillary Voltage | 2.5 to 3.5 kV | |
| Cone Voltage | 30 to 50 V |
Q3: What are the expected m/z values for this compound?
A3: this compound has a molecular weight of approximately 240.30 g/mol . The expected m/z values for common ions are listed below.
Table 2: Expected m/z Values for this compound Ions
| Ion | Ionization Mode | Calculated m/z |
| [M-H]⁻ | Negative | 239.128 |
| [M+H]⁺ | Positive | 241.143 |
| [M+Na]⁺ | Positive | 263.125 |
| [M+K]⁺ | Positive | 279.099 |
| [M+HCOO]⁻ | Negative | 285.134 |
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound by LC-MS.
Problem 1: No or Low Signal for this compound
-
Possible Cause 1: Incorrect Ionization Mode.
-
Possible Cause 2: Suboptimal Source Parameters.
-
Solution: The cone (or fragmentor) voltage and capillary voltage are critical for efficient ionization. Systematically optimize these parameters by infusing a standard solution of this compound and monitoring the signal intensity as you adjust the voltages.
-
-
Possible Cause 3: Inefficient Desolvation.
-
Solution: Ensure that the desolvation temperature and gas flow are adequate for the mobile phase composition and flow rate. Inefficient desolvation can lead to signal suppression.
-
-
Possible Cause 4: Sample Degradation.
-
Solution: this compound, like many natural products, may be susceptible to degradation. Ensure proper sample storage (cool and dark) and minimize the time samples spend in the autosampler.
-
Problem 2: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause 1: Inappropriate Mobile Phase pH.
-
Solution: The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve the peak shape of acidic or neutral compounds by ensuring a consistent ionization state.
-
-
Possible Cause 2: Column Overload.
-
Solution: Injecting too much sample can lead to peak fronting. Dilute the sample and reinject.
-
-
Possible Cause 3: Secondary Interactions with the Column.
-
Solution: this compound's hydroxyl and carbonyl groups may interact with active sites on the column packing material. Ensure the use of a high-quality, end-capped C18 column.
-
Problem 3: Inconsistent Retention Time
-
Possible Cause 1: Insufficient Column Equilibration.
-
Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A typical equilibration time is 5-10 column volumes.
-
-
Possible Cause 2: Fluctuations in Mobile Phase Composition.
-
Solution: Ensure that the mobile phase is properly mixed and degassed. Check for any leaks in the LC system.
-
-
Possible Cause 3: Changes in Column Temperature.
-
Solution: Use a column oven to maintain a constant and consistent column temperature.
-
Problem 4: High Background Noise or Interferences
-
Possible Cause 1: Matrix Effects.
-
Solution: Complex sample matrices, such as honey or plant extracts, can cause ion suppression or enhancement. Implement a robust sample preparation procedure, such as solid-phase extraction (SPE), to remove interfering components.
-
-
Possible Cause 2: Contaminated Mobile Phase or LC System.
-
Solution: Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly to remove any contaminants.
-
Experimental Protocols
Protocol 1: Sample Preparation from Honey
This protocol is adapted from the method described by D'Urso et al. (2021) for the extraction of this compound from honey.[1][2]
-
Sample Weighing: Weigh 10 g of honey into a 50 mL centrifuge tube.
-
Dissolution: Add 20 mL of ultrapure water and vortex until the honey is completely dissolved.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the diluted honey sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 10 mL of ultrapure water to remove sugars and other polar interferences.
-
Elute the analytes with 10 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.
Protocol 2: Optimization of MS/MS Parameters for this compound Quantification (MRM)
This protocol outlines a systematic approach to optimizing the collision energy (CE) and cone voltage (CV) for Multiple Reaction Monitoring (MRM) analysis of this compound.
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in the initial mobile phase.
-
Infuse the Standard: Infuse the standard solution directly into the mass spectrometer at a low flow rate (e.g., 10 µL/min).
-
Optimize Cone Voltage (CV):
-
Set the mass spectrometer to monitor the precursor ion of this compound (e.g., m/z 239.13 in negative mode).
-
Vary the CV over a range (e.g., 10-80 V in 5 V increments) and record the signal intensity at each step.
-
Plot the signal intensity versus CV and determine the voltage that gives the maximum intensity. This is the optimal CV.
-
-
Identify Product Ions:
-
Set the CV to the optimized value.
-
Perform a product ion scan by selecting the this compound precursor ion and scanning a range of collision energies (e.g., 10-50 eV).
-
Identify the most abundant and stable product ions.
-
-
Optimize Collision Energy (CE) for Each Transition:
-
For each selected MRM transition (precursor ion -> product ion), infuse the standard solution.
-
Vary the CE over a range (e.g., 5-40 eV in 2 eV increments) and record the signal intensity of the product ion.
-
Plot the signal intensity versus CE for each transition and determine the optimal CE for each.
-
Table 3: Example MRM Transitions for this compound (Hypothetical)
This table provides a template for recording optimized MRM parameters. The specific product ions and optimal energies will need to be determined experimentally.
| Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 239.13 | e.g., 179.10 | 40 | 15 |
| 239.13 | e.g., 151.08 | 40 | 25 |
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Postulated fragmentation of this compound in negative ESI.
Caption: Troubleshooting logic for low this compound signal.
References
Technical Support Center: Resolving Undissolved Precipitation in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve issues with undissolved precipitation in cell culture media.
Troubleshooting Guide
Immediate Actions When Precipitation is Observed
Question: I've noticed a precipitate in my cell culture medium. What should I do first?
Answer:
-
Do not use the medium for your experiments. Precipitates can alter the chemical composition of the medium and negatively impact cell health and experimental outcomes.[1][2]
-
Visually inspect the precipitate. Observe the color, nature (crystalline or flocculent), and amount of the precipitate. This can provide initial clues to its cause.
-
Check for signs of contamination. A sudden change in medium color (e.g., yellowing) or turbidity can indicate bacterial or fungal contamination.[1][3] If contamination is suspected, discard the medium and affected cultures immediately.
-
Review your recent procedures. Consider any recent changes in your protocol, such as the addition of new supplements, changes in storage conditions, or preparation methods.
Troubleshooting Workflow for Media Precipitation
Caption: A streamlined workflow for troubleshooting precipitation in cell culture media.
FAQs: Common Causes and Solutions
Question: What are the most common causes of precipitation in cell culture media?
Answer: Precipitation in cell culture media is often caused by a combination of physical and chemical factors. The most common culprits are summarized in the table below.
| Cause | Description | Common Scenarios | Preventative Measures |
| Temperature Fluctuations | Changes in temperature can decrease the solubility of media components, particularly proteins and salts.[1] | Repeated freeze-thaw cycles of media or supplements.[1] Overheating media in a water bath. Storing media at incorrect temperatures. | Thaw frozen media and supplements slowly at 2-8°C or in a 37°C water bath with gentle swirling.[4] Avoid repeated freezing and thawing by aliquoting media into smaller volumes.[5] Store media at the manufacturer's recommended temperature. |
| Increased Concentration | Evaporation of water from the medium increases the concentration of solutes, which can lead to precipitation.[1] | Low humidity in the incubator.[1] Loosely capped flasks or plates. | Maintain proper humidity levels in the incubator. Ensure culture vessels are properly sealed. |
| pH Imbalance | The solubility of many media components is pH-dependent. A shift in pH can cause them to precipitate.[1] | Incorrect CO2 levels in the incubator.[3] Improperly prepared media. Cellular metabolism can also alter the pH over time. | Ensure the CO2 level in the incubator is appropriate for the bicarbonate concentration in your medium. Calibrate the CO2 sensor regularly. Use media with appropriate buffering capacity (e.g., HEPES). |
| Component Interactions | Certain components, when added in the wrong order or at too high a concentration, can react to form insoluble precipitates. | Calcium and Phosphate: Formation of calcium phosphate is a common issue, especially at higher pH and temperature.[4] Metal Ions: Supplements containing iron, copper, or zinc can precipitate in the absence of chelating agents found in serum.[1] | When preparing media from powder, dissolve components sequentially, ensuring each is fully dissolved before adding the next. Dissolve calcium chloride separately in deionized water before adding it to the rest of the medium.[1][6] |
| Contamination | Microbial growth (bacteria, yeast, fungi) can cause turbidity that may be mistaken for precipitation.[1] | Poor aseptic technique. Contaminated reagents or equipment. | Always use sterile techniques when handling cell culture media and reagents. Regularly clean and disinfect incubators and biosafety cabinets. |
Question: How can I differentiate between microbial contamination and chemical precipitation?
Answer:
| Characteristic | Microbial Contamination | Chemical Precipitation |
| Appearance | Uniformly turbid, sometimes with a colored or cloudy film on the surface. May see individual motile organisms under high magnification. | Crystalline or flocculent particles, often settling at the bottom of the vessel. Can appear as small black dots that seem to move due to Brownian motion.[4] |
| pH Change | Often a rapid drop in pH (media turns yellow) due to microbial metabolism.[3] | May or may not be associated with a pH change. If it occurs, it is often a slower drift. |
| Progression | Worsens over time as the microbes multiply. | Usually appears after a specific event (e.g., adding a supplement, temperature change) and may remain stable. |
| Sterility Test | Positive for microbial growth when cultured on agar plates or in broth. | Negative for microbial growth. |
Experimental Protocols
Protocol 1: Identification of Precipitate Composition
Objective: To identify the general nature of the precipitate.
Methodology:
-
Aseptic Sample Collection: Under sterile conditions, carefully collect a small aliquot of the medium containing the precipitate.
-
Centrifugation: Centrifuge the sample at a low speed (e.g., 200-400 x g) for 5-10 minutes to pellet the precipitate.
-
Microscopic Examination:
-
Place a drop of the resuspended pellet onto a microscope slide and cover with a coverslip.
-
Examine the precipitate under a phase-contrast microscope at various magnifications.
-
Crystalline structures: May suggest salt precipitation (e.g., calcium phosphate).
-
Amorphous, irregular particles: Could be protein aggregates or other organic components.
-
-
Solubility Test:
-
Divide the remaining precipitate into three sterile microcentrifuge tubes.
-
Tube 1 (Acid Solubility): Add a small volume of sterile 0.1 M HCl. If the precipitate dissolves, it is likely a salt that is more soluble at a lower pH, such as calcium phosphate.
-
Tube 2 (Base Solubility): Add a small volume of sterile 0.1 M NaOH.
-
Tube 3 (Control): Add sterile deionized water.
-
-
Advanced Analysis (Optional): For a more definitive identification, advanced analytical techniques can be employed, such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to identify elemental composition, particularly metals.[6]
Protocol 2: Determining the Maximum Soluble Concentration of a Compound
Objective: To determine the highest concentration of a new compound or supplement that can be added to a specific cell culture medium without causing precipitation.
Methodology:
-
Prepare a High-Concentration Stock Solution: Dissolve the compound in a suitable sterile solvent (e.g., DMSO, ethanol, or sterile water) to create a concentrated stock solution.
-
Serial Dilutions: Perform serial dilutions of the stock solution in the same solvent to create a range of concentrations.
-
Addition to Medium:
-
Aliquot your complete cell culture medium into a series of sterile tubes or a multi-well plate.
-
Add a small, fixed volume of each compound dilution to the medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all samples and is non-toxic to your cells (typically <0.5% for DMSO).[5]
-
Include a "solvent only" control.
-
-
Incubation and Observation:
-
Incubate the samples under normal cell culture conditions (e.g., 37°C, 5% CO2) for a period relevant to your experiment (e.g., 24, 48, 72 hours).
-
Visually inspect for any signs of precipitation (cloudiness, particles) at regular intervals.
-
For a more quantitative assessment, measure the absorbance of the medium at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance indicates precipitation.
-
-
Determination of Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is the maximum soluble concentration under those conditions.
Signaling Pathways and Logical Relationships
Factors Leading to Precipitation in Cell Culture Media
Caption: Key factors and their relationships leading to media precipitation.
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. stratech.co.uk [stratech.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
Matrix effects in Unedone quantification from honey samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of unedone from honey samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it measured in honey?
A1: this compound is a chemical compound that serves as a specific floral marker for honey derived from the strawberry tree (Arbutus unedo)[1]. It is also a significant contributor to the characteristic bitter taste of this particular type of honey[2][3]. Its quantification is essential for the botanical authentication and quality control of Arbutus unedo honey.
Q2: What are the main challenges in quantifying this compound in honey?
A2: The primary challenge is the "matrix effect" from the complex composition of honey. Honey contains high concentrations of sugars, organic acids, and other phenolic compounds that can interfere with the analysis[4]. These matrix components can cause ion suppression or enhancement in LC-MS/MS analysis, leading to inaccurate quantification[2]. Sample preparation is therefore a critical step to remove these interferences[4].
Q3: Which analytical techniques are most suitable for this compound quantification?
A3: High-Performance Liquid Chromatography coupled with Diode-Array Detection (HPLC-DAD) or Tandem Mass Spectrometry (LC-MS/MS) are the most common and effective techniques. LC-MS/MS is generally preferred for its higher sensitivity and selectivity, which is particularly advantageous when dealing with complex matrices like honey[1][5].
Q4: I am observing high variability in my results. What could be the cause?
A4: High variability is often a symptom of inconsistent sample preparation or significant matrix effects. Ensure that your sample cleanup procedure is robust and consistently applied. If using LC-MS/MS, consider the use of an internal standard, preferably a stable isotope-labeled version of this compound, to compensate for variations in sample processing and matrix effects.
Q5: My analyte signal is very low. How can I improve it?
A5: Low signal intensity can be due to several factors. In the context of matrix effects, it could be a result of ion suppression. To address this, you can try diluting your sample extract to reduce the concentration of interfering compounds. Additionally, optimizing the sample cleanup process to more effectively remove matrix components can help. You should also optimize the ionization source parameters of your mass spectrometer to enhance the signal for this compound.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the quantification of this compound in honey samples.
dot```dot graph TroubleshootingWorkflow { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Node styles start_node [label="Start: Inaccurate or\nInconsistent Results", fillcolor="#FBBC05"]; problem_id [label="Problem Identification", fillcolor="#F1F3F4"]; peak_issues [label="Poor Peak Shape\n(Tailing, Fronting, Broadening)", fillcolor="#EA4335"]; quant_issues [label="Inaccurate Quantification\n(High Variability, Poor Recovery)", fillcolor="#EA4335"]; diag_step1 [label="Diagnosis: Sample Prep", fillcolor="#F1F3F4"]; diag_step2 [label="Diagnosis: Chromatography", fillcolor="#F1F3F4"]; diag_step3 [label="Diagnosis: MS Detection", fillcolor="#F1F3F4"]; sol_sp [label="Solution: Optimize Sample Prep", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_lc [label="Solution: Optimize LC Method", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_ms [label="Solution: Optimize MS Parameters", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_node [label="End: Accurate and\nReproducible Results", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start_node -> problem_id; problem_id -> peak_issues [label="Symptom"]; problem_id -> quant_issues [label="Symptom"];
peak_issues -> diag_step2; quant_issues -> diag_step1; quant_issues -> diag_step3;
diag_step1 -> sol_sp [label="Issue Found"]; diag_step2 -> sol_lc [label="Issue Found"]; diag_step3 -> sol_ms [label="Issue Found"];
sol_sp -> end_node [label="Resolved"]; sol_lc -> end_node [label="Resolved"]; sol_ms -> end_node [label="Resolved"];
sol_sp -> diag_step2 [style=dashed, label="If not resolved"]; sol_lc -> diag_step3 [style=dashed, label="If not resolved"]; }
Caption: Experimental workflow for this compound quantification in honey.
1. Sample Preparation
-
Homogenize the honey sample by gentle warming (not exceeding 40°C) if crystallized.
-
Weigh approximately 5 g of the honey sample into a 50 mL centrifuge tube.
-
Add 20 mL of ultrapure water acidified to pH 2 with formic acid.
-
Vortex for 2 minutes until the honey is completely dissolved.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any solid particles.
-
Carefully collect the supernatant for SPE.
2. Solid Phase Extraction (SPE) Cleanup
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of acidified water (pH 2).
-
Load the honey supernatant onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Wash the cartridge with 10 mL of acidified water (pH 2) to remove sugars and other polar interferences.
-
Dry the cartridge under vacuum or with a stream of nitrogen for 5 minutes.
-
Elute the retained compounds, including this compound, with 10 mL of methanol into a clean collection tube.
3. Final Extract Preparation and Analysis
-
Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and filter through a 0.22 µm syringe filter into an HPLC vial.
-
Inject the sample into the LC-MS/MS system.
4. LC-MS/MS Conditions (Representative)
-
LC Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MS/MS Transitions for this compound (C₁₃H₂₀O₄, MW: 240.29):
-
Precursor Ion (Q1): m/z 239.1 [M-H]⁻
-
Product Ions (Q3): Monitor at least two product ions for confirmation (e.g., m/z 179.1, m/z 123.1 - these are hypothetical and require experimental determination).
-
-
Calibration: Prepare matrix-matched calibration standards by spiking a blank honey extract with known concentrations of a this compound analytical standard.
References
Technical Support Center: Enhancing Unedone Solubility for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with Unedone in bioassay development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for bioassays?
This compound is a natural compound with the chemical formula C₁₃H₂₀O₄.[1] Its bioactivity is of interest to researchers, but like many complex organic molecules, its solubility in aqueous solutions typically used for bioassays can be limited. Poor solubility can lead to inaccurate and unreliable results due to precipitation of the compound, leading to a lower effective concentration than intended.
Q2: What are the common solvents for dissolving this compound for in vitro studies?
Q3: What is the predicted hydrophobicity of this compound?
The predicted XLogP3 value for this compound is -0.1, which suggests it may have relatively hydrophilic properties.[1] However, experimental validation is necessary as other structural features can influence its actual solubility in different solvents.
Q4: Are there methods to enhance the aqueous solubility of this compound?
Yes, several techniques can be employed to enhance the solubility of poorly soluble compounds like this compound for bioassays. These include the use of co-solvents, cyclodextrin inclusion complexes, and solid dispersions.
Troubleshooting Guide: Common Solubility Issues with this compound
| Problem | Possible Cause | Troubleshooting Steps |
| This compound precipitates when added to aqueous buffer. | The aqueous buffer exceeds the solubility limit of this compound. The final concentration of the organic solvent used to dissolve this compound is too low. | 1. Decrease the final concentration of this compound in the assay. 2. Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final assay medium. Note: Always include a solvent control to check for effects on the bioassay. 3. Consider using a solubility enhancement technique such as cyclodextrin complexation or creating a solid dispersion. |
| Inconsistent bioassay results at the same nominal concentration. | This compound may be precipitating out of solution over time or adsorbing to plasticware. | 1. Visually inspect wells for precipitation before and after the assay. 2. Prepare fresh dilutions of this compound immediately before each experiment. 3. Consider using low-adhesion microplates. 4. Filter the final working solution through a 0.22 µm filter to remove any undissolved particles before adding to the assay. |
| Difficulty dissolving the initial stock of this compound. | The chosen solvent is not optimal for this compound. The concentration is too high. | 1. Try a different organic solvent. If using DMSO, gentle warming and sonication may aid dissolution. 2. Attempt to make a lower concentration stock solution. |
Quantitative Data: Estimated Solubility of this compound and a Structurally Similar Compound
Since experimental solubility data for this compound is limited, the following table provides an estimated solubility for this compound based on its predicted XLogP3 and the experimentally determined solubility of a structurally similar compound, Ketoisophorone. These values should be used as a starting point and empirical determination of this compound's solubility in your specific experimental system is highly recommended.
| Compound | Solvent | Estimated/Reported Solubility | Reference |
| This compound | Water | Low (Predicted) | [1] |
| This compound | DMSO | Moderate to High (Estimated) | |
| This compound | Ethanol | Moderate (Estimated) | |
| Ketoisophorone | DMSO | 100 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-Solvent
This protocol describes the basic method for preparing a stock solution of this compound in an organic solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Enhancing this compound Solubility with Cyclodextrin Inclusion Complexation
This method can significantly improve the aqueous solubility of hydrophobic compounds.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Lyophilizer (freeze-dryer)
Procedure:
-
Prepare a saturated solution of HP-β-CD in deionized water.
-
Add this compound to the HP-β-CD solution in a molar ratio that needs to be optimized (e.g., 1:1, 1:2 this compound:HP-β-CD).
-
Stir the mixture at room temperature for 24-48 hours.
-
Freeze the resulting solution at -80°C.
-
Lyophilize the frozen solution to obtain a dry powder of the this compound-HP-β-CD inclusion complex.
-
The resulting powder can be reconstituted in aqueous buffers for bioassays.
Protocol 3: Improving this compound Dissolution with Solid Dispersion
This technique involves dispersing this compound in a hydrophilic carrier to improve its dissolution rate.
Materials:
-
This compound
-
A hydrophilic carrier such as Polyvinylpyrrolidone (PVP) or Polyethylene glycol (PEG)
-
A suitable organic solvent (e.g., methanol, ethanol)
-
Rotary evaporator
Procedure:
-
Dissolve both this compound and the hydrophilic carrier (e.g., PVP) in a suitable organic solvent. The ratio of drug to carrier needs to be optimized (e.g., 1:1, 1:5, 1:10 w/w).
-
Ensure complete dissolution of both components to form a clear solution.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
The resulting solid film is the solid dispersion of this compound.
-
Scrape the solid dispersion from the flask and grind it into a fine powder.
-
This powder can then be dissolved in aqueous media for bioassays, where it should exhibit enhanced solubility and dissolution.
Visualizations
Caption: Experimental workflow for enhancing this compound solubility.
Caption: Troubleshooting logic for this compound precipitation.
References
Technical Support Center: Unedone Degradation Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the degradation products of the hypothetical drug, Unedone.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of conducting forced degradation studies on this compound?
A1: Forced degradation studies, also known as stress testing, are essential to develop and demonstrate the specificity of a stability-indicating analytical method as mandated by ICH guideline Q1A(R2).[1][2] These studies help in identifying potential degradation products, understanding the degradation pathways, and ensuring that the analytical method can accurately measure the active pharmaceutical ingredient (API), this compound, without interference from any degradants.[1][2][3]
Q2: What are the typical stress conditions applied to this compound in forced degradation studies?
A2: In line with ICH guidelines, this compound should be subjected to hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress conditions.[1][4] The goal is to achieve a level of degradation that is sufficient for the development and validation of the analytical method.[1]
Q3: What is the recommended target degradation level for this compound?
A3: The generally accepted target for forced degradation is 5-20% degradation of the active pharmaceutical ingredient.[1][4] This range ensures that a sufficient quantity of degradation products is generated to be detected and resolved by the analytical method, without leading to secondary degradation products that may not be relevant to the actual stability of the drug.[1][3]
Q4: What are the most common analytical techniques used to identify and characterize this compound degradation products?
A4: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most commonly used chromatographic techniques for separating degradation products.[5][6] These are often coupled with detectors like UV-Vis, Diode Array (DAD), and Mass Spectrometry (MS) for the identification and quantification of the degradants.[5][7][8] For structural elucidation, techniques like high-resolution mass spectrometry (e.g., Q-TOF-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.[8][9][10]
Troubleshooting Guide
Issue 1: Insufficient degradation (<5%) of this compound is observed under the initial stress conditions.
-
Question: I have subjected my this compound sample to 0.1 M HCl at 60°C for 24 hours, but I see minimal degradation. What should I do?
-
Answer: If the initial conditions do not yield sufficient degradation, you can incrementally increase the severity of the stress. For hydrolysis, you can increase the concentration of the acid or base (e.g., to 1 M HCl or 1 M NaOH), increase the temperature, or prolong the exposure time. For oxidative stress, you can increase the concentration of hydrogen peroxide (e.g., to 30%) or increase the temperature. For thermal and photolytic stress, the duration of exposure can be extended.[1]
Issue 2: Excessive degradation (>20%) of this compound is observed.
-
Question: My this compound sample has degraded by over 60% under basic hydrolysis with 1 M NaOH at 80°C for 48 hours. Is this acceptable?
-
Answer: No, excessive degradation can lead to the formation of secondary degradation products that may not be relevant to the actual stability of the drug and can complicate the development of a stability-indicating method.[3] You should reduce the severity of the stress conditions. For hydrolysis, decrease the concentration of the acid or base, lower the temperature, or shorten the exposure time. For oxidative stress, use a lower concentration of H₂O₂ or conduct the experiment at a lower temperature. The aim is to achieve degradation within the 5-20% range.[1]
Issue 3: Poor mass balance in the analytical results.
-
Question: After my forced degradation experiment, the sum of the assay of the parent drug (this compound) and the area of all degradation peaks is only 80%. What could be the reason?
-
Answer: Poor mass balance can occur for several reasons. Some degradation products may not be eluting from the HPLC column or may not be detected by the detector at the chosen wavelength. It is also possible that some degradants are volatile or have a poor chromophore. To troubleshoot this, you can try changing the mobile phase composition, gradient, or the column type. Using a different detector, such as a mass spectrometer, can also help to identify non-chromophoric or volatile degradation products.
Issue 4: Co-elution of degradation products with the parent this compound peak or with each other.
-
Question: In my HPLC chromatogram, one of the degradation product peaks is not fully resolved from the main this compound peak. How can I improve the separation?
-
Answer: To improve the resolution between co-eluting peaks, you can modify the chromatographic conditions. This can include adjusting the mobile phase composition (e.g., changing the organic modifier or pH), altering the gradient slope, changing the column (e.g., a different stationary phase or a longer column with a smaller particle size), or adjusting the column temperature. The goal is to achieve baseline separation for all relevant peaks to ensure accurate quantification.
Quantitative Data Summary
The following table summarizes hypothetical results from a forced degradation study of this compound.
| Stress Condition | Reagent/Parameters | Exposure Time | Temperature | % Degradation of this compound | Number of Degradation Products Detected |
| Acid Hydrolysis | 0.1 M HCl | 48 hours | 60°C | 12.5% | 2 |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | 18.2% | 3 |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 15.8% | 4 |
| Thermal | Solid State | 7 days | 80°C | 8.3% | 1 |
| Photolytic | Solid State | ICH Q1B | Ambient | 10.5% | 2 |
Experimental Protocols
Protocol 1: Forced Degradation of this compound
This protocol outlines the general procedures for subjecting this compound to various stress conditions. The aim is to achieve approximately 5-20% degradation.[1][4]
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
Procedure: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl). Keep the solution at 60°C for 48 hours.
-
Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with an equivalent volume and concentration of sodium hydroxide (NaOH).
-
-
Base Hydrolysis:
-
Procedure: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide (NaOH). Keep the solution at 60°C for 24 hours.
-
Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with an equivalent volume and concentration of hydrochloric acid (HCl).
-
-
Oxidative Degradation:
-
Procedure: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation (Solid State):
-
Procedure: Place a known amount of solid this compound powder in a petri dish and expose it to a temperature of 80°C for 7 days.
-
Analysis: After exposure, cool the sample to room temperature. Weigh a portion of the stressed solid, dissolve it in the appropriate solvent, and dilute it to a suitable concentration for analysis.
-
-
Photolytic Degradation (Solid State):
-
Procedure: Expose a thin layer of solid this compound powder to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[1] A control sample should be kept in the dark under the same conditions.
-
Protocol 2: HPLC-UV Analysis of this compound and its Degradation Products
This protocol provides a general method for the analysis of samples from forced degradation studies.
-
Sample Preparation:
-
Dilute the stressed samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example):
-
Instrument: HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Linear gradient to 10% A, 90% B
-
30-35 min: Hold at 10% A, 90% B
-
35-40 min: Return to initial conditions (95% A, 5% B)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (or the λmax of this compound).
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the percentage degradation of this compound using the following formula: % Degradation = [(Area of this compound in control - Area of this compound in stressed sample) / Area of this compound in control] * 100
-
Calculate the percentage of each degradation product relative to the initial concentration of this compound.
-
Visualizations
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: Experimental workflow for this compound forced degradation studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. ijmr.net.in [ijmr.net.in]
- 6. researchgate.net [researchgate.net]
- 7. Identification and characterization of stress degradation products of dronedarone hydrochloride employing LC-UV/PDA, LC-MS/TOF and MS(n) studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Fragmentation pathways of polycyclic polyisoprenylated benzophenones and degradation profile of nemorosone by multiple-stage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing interference in Unedone analysis from complex samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference when analyzing Unedone from complex samples.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound analysis.
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Possible Cause: Column contamination or degradation.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the column.[1]
-
-
Possible Cause: Inappropriate injection solvent. The solvent used to dissolve the sample may be too strong compared to the mobile phase.
-
Solution: Ensure the injection solvent is of similar or weaker strength than the initial mobile phase conditions.[1]
-
-
Possible Cause: Extra-column effects.
-
Solution: Check all tubing and connections between the injector and the detector. Ensure they are as short and narrow as possible.[1]
-
Problem: High Background Noise or Contamination
-
Possible Cause: Contaminated mobile phase or reagents.
-
Possible Cause: Carryover from previous injections.
-
Solution: Implement a robust wash cycle for the injector using a strong solvent. Injecting blank samples between experimental samples can help identify and mitigate carryover.[2]
-
-
Possible Cause: Contamination within the mass spectrometer.
-
Solution: Clean the ion source components, such as the ESI spray nozzle and capillary.[3]
-
Problem: Low Signal Intensity or Ion Suppression
-
Possible Cause: Matrix effects from co-eluting endogenous compounds in the sample.[4]
-
Solution 1: Improve Sample Preparation. Employ more rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[4][5]
-
Solution 2: Optimize Chromatography. Adjust the chromatographic gradient to better separate this compound from interfering compounds.[4]
-
Solution 3: Sample Dilution. If the this compound concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.[6][7]
-
-
Possible Cause: Suboptimal ion source settings.
-
Solution: Optimize ion source parameters such as temperature, gas flows, and voltages to maximize the ionization of this compound.[8]
-
Problem: Inconsistent or Irreproducible Results
-
Possible Cause: Variability in sample preparation.
-
Solution: Ensure consistent and precise execution of the sample preparation protocol for all samples and standards.[9] The use of automated sample preparation systems can improve reproducibility.
-
-
Possible Cause: Fluctuations in LC system performance.
-
Possible Cause: Sample degradation.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[4][6] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which negatively impact the accuracy and precision of quantification.[4] Common sources of matrix effects in biological and food samples include salts, lipids, proteins, and sugars.[4]
Q2: Which sample preparation technique is best for minimizing interference in this compound analysis from a complex matrix like honey?
A2: The choice of sample preparation technique depends on the specific matrix and the required sensitivity. For complex matrices like honey, Solid-Phase Extraction (SPE) is often a highly effective method for removing sugars and other polar interferences that can cause ion suppression.[11][12] Liquid-Liquid Extraction (LLE) can also be used to isolate this compound from the aqueous components of the matrix.[5][12] A simpler approach for less complex matrices or when high sensitivity is not required is "dilute-and-shoot," where the sample is simply diluted before injection.[6]
Q3: How can I assess the extent of matrix effects in my this compound analysis?
A3: A common method to quantify matrix effects is the post-extraction spike method.[6] This involves comparing the response of this compound spiked into a blank matrix extract (a sample that has gone through the entire sample preparation process but does not contain the analyte) to the response of this compound in a pure solvent at the same concentration. The ratio of these responses indicates the degree of ion suppression or enhancement.[6]
Q4: What is the role of an internal standard in this compound analysis?
A4: An internal standard (IS) is a compound that is chemically similar to the analyte of interest (this compound) but has a different mass. It is added to all samples, standards, and quality controls at a constant concentration. The use of an IS, especially a stable isotope-labeled version of this compound, can help to compensate for matrix effects and variations in sample preparation and instrument response, thereby improving the accuracy and precision of the analysis.[4][7]
Quantitative Data: Comparison of Sample Preparation Methods
The following table summarizes the recovery rates of different sample preparation techniques for the analysis of phenolic compounds, which are structurally related to this compound, from complex matrices. This data can help in selecting an appropriate method for your experiments.
| Sample Preparation Method | Analyte Class | Matrix | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Solid-Phase Extraction (SPE) - HLB | Polyphenols | Berries | 82.8 - 104.8 | < 5.8 | [11] |
| Solid-Phase Extraction (SPE) - C18 | Oxylipins | Plasma | Good | - | [5] |
| Liquid-Liquid Extraction (LLE) | Oxylipins | Plasma | Insufficient | - | [5] |
| Supported Liquid Extraction (SLE) | Drugs of Abuse | Oral Fluid | High | - | [13][14] |
| QuEChERS | Neonicotinoids | Light Honey | - | - | [15] |
| Solid-Phase Extraction (SPE) - Polymeric | Neonicotinoids | Dark Honey | - | - | [15] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Honey
This protocol is adapted from methods for extracting phenolic compounds from honey and is suitable for this compound analysis.
-
Sample Preparation:
-
SPE Column Conditioning:
-
Condition a polymeric SPE cartridge (e.g., Strata-X) with 5 mL of methanol followed by 5 mL of water. Do not allow the column to go dry.[15]
-
-
Sample Loading:
-
Take a 500 µL aliquot of the supernatant from the prepared sample and dilute it with 500 µL of methanol.[16]
-
Load the diluted supernatant onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of water to remove sugars and other polar interferences.
-
-
Elution:
-
Elute the this compound and other phenolic compounds with 5 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase.
-
Filter through a 0.2 µm syringe filter into an LC-MS vial for analysis.[16]
-
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from a Liquid Sample
This protocol provides a general framework for LLE that can be optimized for this compound analysis.
-
Sample Preparation:
-
Take 1 mL of the liquid sample and place it in a glass tube.
-
-
Extraction:
-
Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at a low speed to separate the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the organic (upper) layer to a clean tube.
-
Repeat the extraction process two more times with fresh organic solvent, combining the organic layers.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.
-
Visualizations
Caption: Workflow for minimizing interference in this compound analysis.
Caption: Logical flow for troubleshooting this compound analysis issues.
References
- 1. agilent.com [agilent.com]
- 2. zefsci.com [zefsci.com]
- 3. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 4. longdom.org [longdom.org]
- 5. Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. Preparation and LC/MS/MS Analysis of Honey for Fluoroquinolone Residues | FDA [fda.gov]
- 10. Targeted analysis of phenolic compounds by LC-MS [protocols.io]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. it.restek.com [it.restek.com]
- 14. DSpace [open.bu.edu]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Purity Assessment of Isolated Unedone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isolated Unedone.
Troubleshooting Guides
This section addresses specific issues that may arise during the purity assessment of isolated this compound.
Question 1: Why am I observing peak tailing or fronting for my this compound sample in HPLC analysis?
Answer:
Peak asymmetry in High-Performance Liquid Chromatography (HPLC) can be caused by several factors. Here's a systematic approach to troubleshoot this issue:
-
Column Overload: The most common cause is injecting too much sample onto the column. Try diluting your sample and reinjecting.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound. If this compound is a weakly acidic or basic compound, a mobile phase pH close to its pKa can lead to peak tailing. Adjust the mobile phase pH by 0.5 to 1 unit away from the pKa.
-
Column Degradation: The stationary phase of the column can degrade over time, especially when using aggressive mobile phases or not properly cleaning the column after use. This can expose active sites that interact with the analyte, causing peak tailing. Consider using a new column or a guard column to protect your analytical column.
-
Interactions with Metal Contamination: If your HPLC system has any stainless steel components that are corroding, metal ions can interact with your analyte. Using a mobile phase with a chelating agent like EDTA can help mitigate this.
-
Co-eluting Impurities: A hidden impurity under the main peak can give the appearance of a tailing or fronting peak.[1]
Question 2: I am seeing multiple peaks in my chromatogram when I expect a pure this compound sample. What could be the cause?
Answer:
The presence of multiple peaks can indicate several possibilities:
-
Impurities from Isolation: The initial isolation and purification process may not have been sufficient to remove all other compounds from the natural source.[2][3] Re-purification using a different chromatographic technique (e.g., flash chromatography with a different stationary phase) may be necessary.
-
Degradation of this compound: this compound may be unstable under certain conditions.[4][5] Degradation can be triggered by:
-
Temperature: Store the isolated this compound at a low temperature and away from light.
-
pH: The stability of this compound might be pH-dependent.[6] Ensure the pH of your sample solution is appropriate.
-
Oxidation: Exposure to air can lead to oxidative degradation.[1] Consider preparing samples fresh and using degassed solvents.
-
-
Isomers: The additional peaks could be isomers of this compound that were not separated during the initial purification. A change in chromatographic conditions (e.g., different column, mobile phase, or temperature) may be required to resolve them.
-
Contamination: The sample could be contaminated from solvents, glassware, or the injection system. Run a blank injection of your solvent to check for system contamination.
Question 3: My quantitative results for this compound purity are not reproducible. What are the potential sources of this variability?
Answer:
Lack of reproducibility in quantitative analysis can stem from various sources. Here is a checklist of potential issues:
-
Inconsistent Sample Preparation: Ensure that the sample preparation procedure is standardized and followed precisely for every sample. This includes accurate weighing, complete dissolution, and consistent dilution.
-
Instrument Variability:
-
Injector Precision: Check the autosampler for any issues with injection volume accuracy.
-
Pump Fluctuation: Fluctuations in the HPLC pump flow rate can lead to variations in peak area. Ensure the pump is properly maintained and the mobile phase is degassed.
-
Detector Drift: The detector response may drift over time. Allow the detector to warm up and stabilize before starting your analysis.
-
-
Standard Instability: If you are using a reference standard for quantification, ensure it is stable and stored correctly. Prepare fresh standard solutions regularly.
-
Integration Parameters: Inconsistent peak integration is a common source of variability. Use a standardized method for peak integration and ensure that the baseline is set correctly for all chromatograms.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for assessing the purity of isolated this compound?
A1: The most common and effective techniques for purity assessment of a natural product like this compound are:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity determination. A validated HPLC method can provide quantitative data on the purity of this compound and detect the presence of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If this compound is volatile or can be derivatized to become volatile, GC-MS is a powerful tool for both separation and identification of the compound and any impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural confirmation of this compound and can be used for quantitative purity assessment (qNMR) against a certified internal standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it ideal for identifying unknown impurities.[6]
Q2: How can I identify the impurities present in my isolated this compound sample?
A2: Identifying unknown impurities requires a combination of techniques:
-
Mass Spectrometry (MS): Techniques like LC-MS or GC-MS can provide the molecular weight of the impurities.[8] High-resolution mass spectrometry can give the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): This can be used to fragment the impurity ions, providing structural information.
-
NMR Spectroscopy: If an impurity can be isolated in sufficient quantity, NMR spectroscopy is the most powerful tool for elucidating its complete chemical structure.
-
Comparison with Known Compounds: If you have an idea of potential impurities (e.g., related compounds from the natural source), you can compare their retention times and mass spectra with those of reference standards.
Q3: What are the key parameters to consider when developing an HPLC method for this compound purity assessment?
A3: A robust HPLC method for purity assessment should consider the following:
-
Column Chemistry: A C18 column is a good starting point for many natural products.
-
Mobile Phase: A mixture of water (often with a pH modifier like formic acid or acetic acid) and an organic solvent like acetonitrile or methanol is typically used.
-
Detection Wavelength: The UV-Vis detector wavelength should be set at the absorbance maximum of this compound to ensure the highest sensitivity.
-
Gradient Elution: A gradient elution is often necessary to separate this compound from a wide range of potential impurities with different polarities.
-
Method Validation: Once developed, the method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
This protocol provides a general starting point for developing a reversed-phase HPLC method for this compound.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-20 min: 10-90% B
-
20-25 min: 90% B
-
25-26 min: 90-10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Scan from 200-400 nm; quantify at the λmax of this compound.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of isolated this compound.
-
Dissolve in 1 mL of methanol or a suitable solvent to prepare a 1 mg/mL stock solution.
-
Further dilute with the initial mobile phase composition (e.g., 90% A, 10% B) to a working concentration of approximately 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Quantitative Data
The following table represents typical validation data for an HPLC method for this compound.
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.9995 | R² ≥ 0.999 |
| Range | 1 - 200 µg/mL | - |
| Precision (RSD%) | < 2.0% | RSD ≤ 2.0% |
| Accuracy (Recovery %) | 98.5% - 101.2% | 98.0% - 102.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | - |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | - |
Visualizations
Caption: Workflow for the isolation and purity assessment of this compound.
Caption: Decision tree for troubleshooting HPLC peak tailing.
References
- 1. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Methods for Isolating High Purity Nuclei from Ten Important Plants for Omics Interrogation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extraction and Purification of DNA from Wood at Various Stages of Decay for Metabarcoding of Wood-Associated Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation Pathway for Eplerenone by Validated Stability Indicating UP-LC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The stability and degradation kinetics of Sulforaphene in microcapsules based on several biopolymers via spray drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative analysis of arbutin and hydroquinone in strawberry tree (Arbutus unedo L., Ericaceae) leaves by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lqa.com [lqa.com]
Validation & Comparative
Unedone vs. Abscisic Acid: A Comparative Guide to Arbutus Honey Markers
For Researchers, Scientists, and Drug Development Professionals
The authentication of monofloral honeys is a critical aspect of quality control and ensures fair trade. For Arbutus honey, a specialty honey known for its characteristic bitter taste and potential health benefits, specific chemical markers are essential for verifying its botanical origin. Among the most significant markers are unedone and abscisic acid (ABA). This guide provides an objective comparison of this compound and abscisic acid as markers for Arbutus honey, supported by experimental data, detailed analytical protocols, and visual workflows to aid in research and quality assessment.
Data Presentation: Quantitative Comparison of Markers
The following table summarizes the quantitative data for this compound and abscisic acid isomers found in Arbutus (strawberry tree) honey, as reported in scientific literature. These values highlight the relative abundance and variability of these key markers.
| Marker | Average Concentration (mg/kg) | Standard Deviation (mg/kg) | Key Findings |
| This compound | 32.9 | 7.1 | A novel natural product characterized as an epoxidic derivative of abscisic acid, considered a specific marker for Arbutus honey.[1][2] |
| cis,trans-Abscisic Acid (c,t-ABA) | 176.2 | 25.4 | One of the two primary isomers of abscisic acid found in high concentrations in Arbutus honey.[1][2][3] |
| trans,trans-Abscisic Acid (t,t-ABA) | 162.3 | 21.1 | The second major isomer of abscisic acid present in Arbutus honey. The consistent ratio of approximately 1:1 between c,t-ABA and t,t-ABA is a notable characteristic.[1][2][3] |
Note: Data is based on selected honey samples and may vary depending on geographical origin and seasonal conditions.
Performance Comparison
| Feature | This compound | Abscisic Acid (ABA) |
| Specificity | Considered highly specific to Arbutus unedo honey.[1][2] | Present in other unifloral honeys, but the concentration and the specific ratio of its isomers (c,t-ABA and t,t-ABA) are significantly higher in Arbutus honey.[1][2][3] |
| Abundance | Present in lower concentrations compared to abscisic acid isomers.[1][2][3] | Found in significantly higher amounts compared to this compound.[1][2][3] |
| Role as a Marker | A strong candidate as a unique qualitative marker. | A quantitative marker, where high concentrations of both isomers and their ratio serve as key indicators. |
| Analytical Challenge | As a less common compound, analytical standards may be less readily available. | Commercially available standards for ABA isomers facilitate easier quantification. |
Experimental Protocols
The following are detailed methodologies for the extraction and analysis of this compound and abscisic acid in Arbutus honey, based on High-Performance Liquid Chromatography coupled with Diode-Array Detection and Mass Spectrometry (HPLC-DAD-MS/MS).
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed to isolate this compound and abscisic acid from the complex honey matrix.
-
Honey Sample Preparation:
-
Dissolve 10 g of honey in 20 mL of ultrapure water.
-
Adjust the pH of the solution to 2.5 with formic acid to ensure the analytes are in their non-ionized form, which enhances their retention on the SPE cartridge.
-
-
Solid-Phase Extraction:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 10 mL of methanol followed by 10 mL of ultrapure water (pH 2.5).
-
Load the prepared honey solution onto the conditioned cartridge at a slow flow rate (approximately 1-2 mL/min).
-
Wash the cartridge with 10 mL of ultrapure water (pH 2.5) to remove sugars and other polar interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
-
Elute the retained analytes (this compound and abscisic acid) with 10 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for HPLC analysis.
-
HPLC-DAD-MS/MS Analysis
This method allows for the separation, identification, and quantification of the target markers.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Diode-Array Detector (DAD)
-
Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: Linear gradient from 10% to 50% B
-
20-25 min: Hold at 50% B
-
25-30 min: Linear gradient to 100% B
-
30-35 min: Hold at 100% B
-
35-40 min: Return to 10% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Detection:
-
DAD: Monitor at 265 nm for abscisic acid isomers and at a wavelength determined by the UV-Vis spectrum of this compound.
-
MS/MS (Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Collision Energy: Optimized for the fragmentation of each analyte.
-
MRM Transitions:
-
cis,trans-ABA: Precursor ion m/z 263 -> Product ions (e.g., m/z 153, 219)
-
trans,trans-ABA: Precursor ion m/z 263 -> Product ions (e.g., m/z 135, 179)
-
This compound: Precursor ion m/z 281 -> Product ions (to be determined based on fragmentation studies)
-
-
-
Mandatory Visualization
Logical Workflow for Arbutus Honey Authentication
The following diagram illustrates the logical workflow for the authentication of Arbutus honey using this compound and abscisic acid as markers.
Caption: Logical workflow for Arbutus honey authentication.
Conclusion
Both this compound and abscisic acid are valuable markers for the authentication of Arbutus honey. This compound serves as a highly specific qualitative marker, its mere presence being a strong indicator of Arbutus origin. Abscisic acid, on the other hand, acts as a quantitative marker, with its high concentration and the characteristic ratio of its isomers providing robust evidence of authenticity. For comprehensive and reliable authentication, it is recommended to use a combined approach, analyzing for the presence of this compound and quantifying the isomers of abscisic acid. The detailed experimental protocols and logical workflow provided in this guide offer a solid foundation for researchers and quality control professionals in the accurate identification of Arbutus honey.
References
Comparative analysis of Unedone content in different honey types
For Immediate Release
This guide provides a comparative analysis of Unedone content in different honey types, targeting researchers, scientists, and drug development professionals. This compound, a novel isoprenoid, has been identified as a significant bioactive compound in specific honey varieties. This document summarizes the current quantitative data, details relevant experimental protocols, and explores the known biological activities of this compound.
Quantitative Analysis of this compound Content
This compound has been identified and quantified in a limited number of monofloral honeys. The following table summarizes the reported concentrations of this compound in different honey types. It is important to note that the presence and concentration of this compound are highly dependent on the botanical origin of the honey.
| Honey Type | Botanical Origin | This compound Concentration (mg/kg) | Reference |
| Strawberry Tree Honey | Arbutus unedo | 32.9 ± 7.1 | [1] |
| Bauhinia Honey | Bauhinia sp. | 26.33 | [2] |
| Manuka Honey | Leptospermum scoparium | Reported, but not quantified |
Note: While this compound has been reported in Manuka honey, specific quantitative data is not yet available in the reviewed literature. Further research is required to determine the concentration range of this compound in Manuka and other honey varieties.
Experimental Protocols for this compound Quantification
The quantification of this compound in honey requires sensitive and specific analytical methodologies due to the complex matrix of honey. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a suitable technique for this purpose.
Sample Preparation: Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
This protocol is adapted from a method for the analysis of small molecules in honey and is applicable for the extraction of this compound.
-
Homogenization: Weigh 10 g of honey into a 50 mL polypropylene centrifuge tube.
-
Dissolution: Add 10 mL of deionized water and vortex until the honey is completely dissolved.
-
Extraction: Add 10 mL of acetonitrile and the contents of a citrate-buffered QuEChERS extraction pouch (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate). Shake vigorously for at least 1 minute.
-
Centrifugation: Centrifuge the samples at ≥ 3000 × g for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer 1 mL of the supernatant (acetonitrile layer) into a d-SPE tube containing PSA (primary secondary amine) and C18 sorbents to remove sugars and other matrix interferences.
-
Final Preparation: Vortex the d-SPE tube for 30 seconds and centrifuge at ≥ 3000 × g for 2 minutes. Transfer the purified supernatant into an autosampler vial for analysis.[3]
Instrumental Analysis: HPLC-MS/MS
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 150 x 3 mm, 3 µm particle size) is suitable for the separation of this compound.[1]
-
Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid, can be used.
-
Flow Rate: A typical flow rate would be in the range of 0.3-0.5 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for example, 30°C.[1]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode should be optimized for this compound.
-
Detection: A tandem mass spectrometer (MS/MS) or a high-resolution mass spectrometer (e.g., Q-TOF) can be used for sensitive and specific detection.[1]
-
Quantification: Quantification is achieved by monitoring specific precursor and product ion transitions for this compound and comparing the peak area to a calibration curve prepared with a pure standard. The UV absorbance maximum for this compound is at 245 nm, which can also be used for detection with a DAD/PDA detector.[1]
-
Biological Activity and Signaling Pathways
Currently, there is limited information available in the scientific literature regarding the specific signaling pathways in human cells that are modulated by this compound. However, initial research has highlighted its biological activity in other organisms.
The nectar of the strawberry tree (Arbutus unedo) contains this compound, which has been found to be biologically active against Crithidia bombi, a common and debilitating parasite of bumblebees.[4] This suggests a potential role for this compound in host-parasite interactions and as a natural defense mechanism for pollinators. The mechanism of action and its relevance to mammalian systems, including potential signaling pathways, remain an area for future investigation.
Visualizations
Experimental Workflow for this compound Quantification in Honey
Caption: Experimental workflow for the quantification of this compound in honey.
Logical Relationship of this compound in Honey
Caption: Relationship between botanical origin, honey type, and this compound.
References
Unedone's Progenitor: A Comparative Analysis of the Antimicrobial Efficacy of Arbutus unedo Products
For Immediate Release
A comprehensive review of existing literature reveals the potent antimicrobial properties of extracts and honey derived from the strawberry tree (Arbutus unedo), the natural precursor to the chemical marker Unedone. This guide provides a comparative analysis of the efficacy of A. unedo products against other established natural antimicrobials, supported by experimental data for researchers, scientists, and drug development professionals.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of Arbutus unedo has been evaluated against a range of microorganisms. The following tables summarize the key quantitative data, primarily Minimum Inhibitory Concentration (MIC) and zone of inhibition measurements, from various studies. For context, data for Manuka honey, a widely recognized natural antimicrobial, is included where comparative studies were available.
Table 1: Minimum Inhibitory Concentration (MIC) of Arbutus unedo Flower Extracts and Other Natural Antimicrobials
| Natural Antimicrobial | Test Organism | MIC (mg/mL) |
| Aqueous Extract of A. unedo Flower | Staphylococcus aureus | 0.27 |
| Listeria monocytogenes Scott A | 0.55 | |
| Listeria monocytogenes LM17 | 0.55 | |
| Salmonella Typhimurium ATCC 13311 | 1.10 | |
| Salmonella Typhimurium ATCC 14028 | 1.10 | |
| Escherichia coli ATCC 25922 | 2.18 | |
| Escherichia coli O157:H7 ATCC 43895 | 2.18 | |
| Bacillus cereus ATCC 10876 | 4.37 | |
| Methanolic Extract of A. unedo Flower | Staphylococcus aureus | 2.38 |
| Listeria monocytogenes Scott A | 4.75 | |
| Listeria monocytogenes LM17 | 4.75 | |
| Salmonella Typhimurium ATCC 13311 | 4.75 | |
| Salmonella Typhimurium ATCC 14028 | 4.75 | |
| Escherichia coli ATCC 25922 | 9.50 | |
| Escherichia coli O157:H7 ATCC 43895 | 9.50 | |
| Bacillus cereus ATCC 10876 | 2.38 | |
| Aqueous Extract of St. John's Wort Flower | Staphylococcus aureus | 0.59 |
| Listeria monocytogenes Scott A | 1.18 | |
| Listeria monocytogenes LM17 | 1.18 | |
| Salmonella Typhimurium ATCC 13311 | 2.35 | |
| Salmonella Typhimurium ATCC 14028 | 2.35 | |
| Escherichia coli ATCC 25922 | 4.70 | |
| Escherichia coli O157:H7 ATCC 43895 | 4.70 | |
| Bacillus cereus ATCC 10876 | 0.59 | |
| Methanolic Extract of St. John's Wort Flower | Staphylococcus aureus | 0.75 |
| Listeria monocytogenes Scott A | 1.50 | |
| Listeria monocytogenes LM17 | 48.01 | |
| Salmonella Typhimurium ATCC 13311 | 1.50 | |
| Salmonella Typhimurium ATCC 14028 | 1.50 | |
| Escherichia coli ATCC 25922 | 3.00 | |
| Escherichia coli O157:H7 ATCC 43895 | 3.00 | |
| Bacillus cereus ATCC 10876 | 0.75 |
Data sourced from a comparative study on the antimicrobial and antioxidant activities of aqueous and methanolic extracts of strawberry tree and St. John's Wort flowers.[1]
Table 2: Comparative Antibacterial Activity of Strawberry Tree Honey and Manuka Honey
| Honey Type | Test Organism | Zone of Inhibition (mm) | MIC (%) | MBC (%) |
| Strawberry Tree Honey (Corbezzolo) | Colon Cancer Cells | Not Applicable | Induces cytotoxic effects | Not Applicable |
| Manuka Honey | Escherichia coli | 16.66 ± 1.20 | 30 | 30 |
| Yemeni Sidr Honey | Escherichia coli | 16.33 ± 0.33 | 50 | 50 |
| Manuka Honey | Streptococcus group D | 25.33 | Not Reported | Bactericidal |
| Escherichia coli | 30.00 | Not Reported | Bacteriostatic | |
| Staphylococcus aureus | 37.33 | Not Reported | Bactericidal | |
| Salmonella enterica | 28.00 | Not Reported | Bacteriostatic | |
| Salmonella typhimurium | 27.67 | Not Reported | Bacteriostatic | |
| Acacia Honey | Streptococcus group D | 37.00 | Not Reported | Bactericidal |
| Escherichia coli | 31.00 | Not Reported | Bacteriostatic | |
| Staphylococcus aureus | 28.00 | Not Reported | Bactericidal | |
| Salmonella enterica | 31.33 | Not Reported | Bacteriostatic | |
| Salmonella typhimurium | 32.33 | Not Reported | Bacteriostatic |
Data compiled from studies comparing the bioactivity of Strawberry Tree Honey with Manuka Honey and other types of honey.[2][3][4][5] It is noteworthy that one study found Strawberry Tree Honey to have a more potent cytotoxic effect on colon cancer cells than Manuka honey, which was attributed to its higher content of phytochemicals and antioxidant activity.[2]
Experimental Protocols
The data presented above were generated using standardized methodologies in antimicrobial susceptibility testing. The following are summaries of the typical experimental protocols employed in the cited studies.
Preparation of Arbutus unedo Extracts
Aqueous and methanolic extracts of Arbutus unedo flowers were prepared by maceration. The dried and powdered plant material was soaked in the respective solvent (water or methanol) for a specified period with occasional shaking. The mixture was then filtered, and the solvent was evaporated under reduced pressure to obtain the crude extract. The dried extracts were then dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions for antimicrobial testing.[1]
Antimicrobial Susceptibility Testing
1. Agar Disc Diffusion Method: This method was used to qualitatively assess the antimicrobial activity. Sterile filter paper discs (typically 6 mm in diameter) were impregnated with a known concentration of the plant extract or honey. These discs were then placed on the surface of an agar plate previously inoculated with a standardized suspension of the test microorganism. The plates were incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria). The antimicrobial activity was determined by measuring the diameter of the zone of inhibition (in mm) around the disc.[3][4][6]
2. Broth Microdilution Method (for MIC and MBC): This quantitative method was used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Serial twofold dilutions of the plant extracts or honey were prepared in a liquid growth medium in microtiter plates. A standardized inoculum of the test microorganism was added to each well. The plates were incubated under suitable conditions. The MIC was determined as the lowest concentration of the extract or honey that completely inhibited the visible growth of the microorganism.[1][4] To determine the MBC, an aliquot from the wells showing no visible growth was subcultured onto fresh agar plates. The MBC was defined as the lowest concentration that resulted in a 99.9% reduction in the initial bacterial count after incubation.[4]
Mechanism of Action
The antimicrobial activity of natural products like Arbutus unedo extracts and honey is typically attributed to a combination of factors that act synergistically. While the specific signaling pathways for this compound are not yet fully elucidated, the general mechanisms for its parent compounds are understood.
The primary antimicrobial actions of A. unedo extracts are linked to their high concentration of phenolic compounds, such as flavonoids and tannins.[7] These compounds can disrupt microbial cell membranes, inhibit essential enzymes, and interfere with nucleic acid synthesis. Arbutin, a major bioactive compound in A. unedo leaves, also contributes to its antimicrobial properties.[8][9]
For honey, including that from the strawberry tree, the antimicrobial effects are multifactorial.[10][11] These include:
-
High Osmolarity: The high sugar concentration creates an osmotic effect that dehydrates and inhibits microbial growth.
-
Low pH: The acidic nature of honey is unfavorable for many microorganisms.
-
Hydrogen Peroxide: The enzymatic activity of glucose oxidase in honey produces hydrogen peroxide, a potent antimicrobial agent.
-
Phytochemicals: A variety of plant-derived compounds, including phenolic acids and flavonoids, contribute to the overall antimicrobial effect.
The following diagram illustrates the general workflow for evaluating the antimicrobial efficacy of natural products.
The following diagram illustrates the proposed antimicrobial mechanisms of action for Arbutus unedo honey.
Conclusion
The available scientific evidence strongly supports the antimicrobial potential of Arbutus unedo extracts and honey. Aqueous extracts of A. unedo flowers have demonstrated significant inhibitory activity against various pathogenic bacteria, in some cases exceeding that of other herbal extracts like St. John's Wort. Furthermore, honey derived from A. unedo exhibits potent antimicrobial and cytotoxic properties, comparable and occasionally superior to Manuka honey. The broad-spectrum activity of A. unedo products can be attributed to a complex interplay of physical, enzymatic, and phytochemical factors. Further research is warranted to isolate and evaluate the specific contributions of individual compounds, such as this compound, to the overall antimicrobial efficacy and to explore their therapeutic potential in greater detail.
References
- 1. researchgate.net [researchgate.net]
- 2. Corbezzolo honey vs manuka honey [asphodel.it]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Antibacterial Mechanism of Action of Two Types of Honey against Escherichia coli through Interfering with Bacterial Membrane Permeability, Inhibiting Proteins, and Inducing Bacterial DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial Mechanism of Action of Two Types of Honey against Escherichia coli through Interfering with Bacterial Membrane Permeability, Inhibiting Proteins, and Inducing Bacterial DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Arbutus unedo L.: Chemical and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Strawberry Tree (Arbutus unedo L.) Aqueous Leaf Extract and Arbutin on PK-15 and HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro safety assessment of the strawberry tree (Arbutus unedo L.) water leaf extract and arbutin in human peripheral blood lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The antibacterial activities of honey - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
A Comparative Guide to Unedone Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical methods for the quantification of the novel small molecule, Unedone. The selection of a robust and reliable quantification method is a critical step in the drug development pipeline, ensuring data integrity from preclinical research through to clinical trials.[1][2] This document outlines the experimental protocols and presents a comparative analysis of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[3][4] This guide is intended to assist researchers in selecting the most appropriate method based on the specific requirements of their study, considering factors such as sensitivity, specificity, and throughput.[5]
Experimental and Analytical Workflow
The cross-validation of these analytical methods follows a structured workflow to ensure a thorough and unbiased comparison. This process begins with sample preparation, followed by analysis using each of the three distinct quantification techniques. The resulting data is then statistically analyzed to compare the performance of each method.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results.[6] The following sections outline the protocols for each of the evaluated quantification methods.
HPLC-UV Method
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used technique for separating and quantifying compounds.[5]
-
Instrumentation: Standard HPLC system with a C18 column and a UV-Vis detector.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Sample Preparation: this compound is extracted from the biological matrix using a protein precipitation method with acetonitrile. The supernatant is then evaporated and reconstituted in the mobile phase.
-
Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to a standard curve.
LC-MS/MS Method
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.[5][7] This makes it a powerful tool for analyzing complex samples.[5]
-
Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Sample Preparation: Similar to the HPLC-UV method, a protein precipitation extraction is performed.
-
Quantification: Multiple Reaction Monitoring (MRM) is used to detect specific precursor-product ion transitions for this compound and an internal standard, ensuring high selectivity.
Competitive ELISA Method
Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[8] Competitive ELISA is particularly useful for the detection of small molecules.[9][10]
-
Principle: This assay involves a competition between the this compound in the sample and a labeled this compound conjugate for binding to a limited number of anti-Unedone antibody-coated wells. The signal is inversely proportional to the amount of this compound in the sample.
-
Protocol:
-
Microplate wells are coated with a capture antibody specific to this compound.
-
Samples containing unknown amounts of this compound and a fixed amount of enzyme-conjugated this compound are added to the wells.
-
After incubation, the wells are washed to remove unbound reagents.
-
A substrate is added, and the enzyme converts it to a detectable signal.
-
The absorbance is read using a microplate reader, and the concentration of this compound is determined from a standard curve.
-
Comparative Data Analysis
The performance of each method was evaluated based on several key validation parameters, including linearity, accuracy, precision, and sensitivity (Limit of Detection and Quantification).[6][11][12]
Table 1: Comparison of Method Performance Parameters
| Parameter | HPLC-UV | LC-MS/MS | Competitive ELISA |
| Linearity (R²) | > 0.995 | > 0.999 | > 0.992 |
| Accuracy (% Recovery) | 92-105% | 98-102% | 85-115% |
| Precision (%RSD) | < 10% | < 5% | < 15% |
| Limit of Detection (LOD) | 10 ng/mL | 0.1 ng/mL | 1 ng/mL |
| Limit of Quantification (LOQ) | 30 ng/mL | 0.5 ng/mL | 5 ng/mL |
| Throughput | Moderate | Moderate | High |
| Specificity | Moderate | High | High |
The process of evaluating these performance characteristics is known as method validation.[11]
Hypothetical Signaling Pathway of this compound
To understand the biological context in which this compound quantification is important, a hypothetical signaling pathway is presented below. This illustrates a potential mechanism of action where this compound inhibits a key kinase in a cancer-related pathway. Accurate quantification of this compound in biological samples is essential to correlate its concentration with downstream pathway modulation.
Conclusion
The cross-validation of these three distinct methods for this compound quantification reveals that each has its own strengths and weaknesses.
-
LC-MS/MS offers the highest sensitivity and specificity, making it the gold standard for bioanalytical studies requiring high accuracy, such as in regulated clinical trials.[13]
-
HPLC-UV is a cost-effective and robust method suitable for routine analysis in earlier stages of drug development where high sensitivity is not a critical requirement.[14]
-
Competitive ELISA provides the highest throughput, making it ideal for screening large numbers of samples, although with slightly lower precision and accuracy compared to chromatographic methods.[8][15]
The choice of quantification method should be guided by the specific needs of the study, balancing the requirements for sensitivity, specificity, throughput, and cost.[5] This guide provides the foundational data and protocols to make an informed decision for the quantification of this compound in a research and development setting.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. criver.com [criver.com]
- 3. fda.gov [fda.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 6. pharmadevils.com [pharmadevils.com]
- 7. rajithperera.com [rajithperera.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays | Quanterix [quanterix.com]
- 11. emerypharma.com [emerypharma.com]
- 12. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. mybiosource.com [mybiosource.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural-activity relationships (SAR) of Unedone and related sesquiterpenoids, focusing on their antimicrobial and anti-inflammatory properties. Due to the limited specific research on this compound's SAR, this guide draws comparisons with other sesquiterpenoids sharing key structural motifs to elucidate potential structure-function correlations.
Introduction to this compound and Sesquiterpenoids
This compound, with the systematic name 2-(1,2-dihydroxypropyl)-4,4,8-trimethyl-1-oxaspiro[2.5]oct-7-en-6-one, is a sesquiterpenoid identified as a chemical marker in the honey of the strawberry tree (Arbutus unedo). Structurally, it is classified as an oxaspiro sesquiterpenoid. Sesquiterpenoids are a diverse class of C15 isoprenoid natural products exhibiting a wide range of biological activities. Their structural backbone can be acyclic or contain one or more rings.
The biological activity of sesquiterpenoids is often linked to the presence of specific functional groups, such as α,β-unsaturated carbonyls, lactone rings, and epoxides. These groups can act as Michael acceptors, reacting with nucleophiles in biological targets like enzymes and transcription factors.
Comparative Analysis of Biological Activity
While quantitative biological activity data for this compound is scarce, the known antimicrobial and anti-inflammatory activities of Arbutus unedo honey suggest the potential bioactivity of its unique constituents. This section compares the activities of sesquiterpenoids with structural features similar to those potentially important in this compound, such as the α,β-unsaturated ketone moiety.
Table 1: Comparative Antimicrobial and Anti-inflammatory Activities of Selected Sesquiterpenoids
| Compound | Sesquiterpenoid Class | Key Structural Features | Biological Activity | IC50/MIC (µM) | Reference |
| Helenalin | Pseudoguaianolide | α,β-unsaturated ketone, α-methylene-γ-lactone | Anti-inflammatory (NF-κB inhibition) | ~0.1 | [1] |
| Parthenolide | Germacranolide | α-methylene-γ-lactone, epoxide | Anti-inflammatory (NF-κB inhibition) | ~5 | [1] |
| Costunolide | Germacranolide | α-methylene-γ-lactone | Antifungal | 31.25 - 250 µg/ml | |
| Eudesma-4(15),11-diene-5,7-diol | Eudesmane | Hydroxyl groups | Anticandidal | - | [2] |
| 10-hydroxycuparaldehyde | Cuparane | Aldehyde, Hydroxyl group | Antibacterial (Multidrug-resistant bacteria) | - | [2] |
| Bipolarsorokiniana sesquiterpenoid 9 | Seco-sativene | - | Anti-inflammatory (NO inhibition) | 84.7% inhibition at 10 µM | [3] |
Structural-Activity Relationship Insights
The biological activity of sesquiterpenoids is intricately linked to their three-dimensional structure and the presence of reactive functional groups.
The Role of the α,β-Unsaturated Carbonyl Moiety
The α,β-unsaturated ketone or lactone is a critical pharmacophore in many biologically active sesquiterpenoids. This moiety acts as a Michael acceptor, enabling covalent bonding with nucleophilic residues (like cysteine) in proteins. This interaction is often responsible for the observed anti-inflammatory and cytotoxic effects. For instance, the potent anti-inflammatory activity of helenalin is attributed to its two reactive Michael acceptor sites.[1] The number of α,β-unsaturated carbonyl functions in a sesquiterpene lactone has been shown to correlate with its NF-κB inhibitory activity.[1]
Contribution of the Epoxide Ring
The presence of an epoxide ring, as seen in parthenolide, also contributes to the biological activity of sesquiterpenoids. Epoxides are electrophilic and can react with various nucleophiles, leading to the alkylation of biological macromolecules. This reactivity can contribute to the anti-inflammatory and anticancer properties of these compounds.
Influence of the Carbon Skeleton
The carbon skeleton of the sesquiterpenoid influences the overall shape and lipophilicity of the molecule, which in turn affects its ability to reach and bind to its biological target. While this compound possesses a unique oxaspiro skeleton, other classes like germacranolides, guaianolides, and eudesmanolides each have distinct ring systems that position their functional groups in specific spatial orientations, thereby influencing their biological activity profiles.
Experimental Protocols
This section details the methodologies for key experiments used to assess the antimicrobial and anti-inflammatory activities of sesquiterpenoids.
Antimicrobial Activity Assay: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.
Protocol:
-
Preparation of Inoculum: A standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[4][5]
Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition Assay (Griess Test)
This assay measures the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator, in stimulated macrophages.
Protocol:
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.
-
Treatment: The cells are pre-treated with various concentrations of the test compound for a specific duration.
-
Stimulation: The cells are then stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.
-
Griess Reaction: After incubation, the cell culture supernatant is collected. An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
Measurement: The formation of a purple azo dye is measured spectrophotometrically at ~540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.[6]
Anti-inflammatory Activity Assay: Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins.
Protocol:
-
Enzyme Preparation: Recombinant human or ovine COX-2 enzyme is used.
-
Incubation: The enzyme is pre-incubated with the test compound at various concentrations in a reaction buffer.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.
-
Product Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using methods like ELISA or LC-MS.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence and absence of the inhibitor.[7]
Visualizations
Signaling Pathway: NF-κB Activation and Inhibition by Sesquiterpenoids
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. New sesquiterpenoids with anti-inflammatory effects from phytopathogenic fungus Bipolaris sorokiniana 11134 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minimum Inhibitory Concentration (MIC) Determination [bio-protocol.org]
- 5. protocols.io [protocols.io]
- 6. Protocol Griess Test [protocols.io]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Analysis of the Antioxidant Potential of Unedone and Homogentisic Acid
In the realm of natural product chemistry and drug development, the identification and characterization of potent antioxidants are of paramount importance for combating oxidative stress-related pathologies. This guide provides a comparative overview of the antioxidant potential of two compounds frequently associated with Strawberry Tree (Arbutus unedo) honey: Unedone, a sesquiterpenoid, and homogentisic acid (HGA), a phenolic acid. While both are key chemical markers of this unique honey, the available scientific literature provides a more detailed antioxidant profile for homogentisic acid.
Introduction to the Compounds
Homogentisic acid (2,5-dihydroxyphenylacetic acid) is a well-characterized phenolic acid and a major contributor to the potent antioxidant and antiradical activities of Strawberry Tree honey.[1][2] As an intermediate in the metabolism of tyrosine and phenylalanine, HGA's structure, featuring a hydroquinone ring, predisposes it to potent antioxidant activity.[3] Phenolic compounds are known to act as antioxidants by donating hydrogen atoms or electrons to neutralize free radicals.[1]
This compound (2-(1,2-dihydroxypropyl)-4,4,8-trimethyl-1-oxaspiro[2.5]oct-7-en-6-one) is a sesquiterpenoid and a recognized chemical marker for the botanical origin of Arbutus unedo honey. While it is a distinctive component of this antioxidant-rich natural product, direct experimental data quantifying the antioxidant potential of isolated this compound is limited in the current scientific literature. Therefore, its antioxidant capacity is discussed in the context of the extracts in which it is found.
Quantitative Antioxidant Activity
The antioxidant potential of a compound is typically evaluated using various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The following tables summarize the available quantitative data for homogentisic acid and various extracts of Arbutus unedo, the natural source of this compound.
Table 1: Antioxidant Activity of Homogentisic Acid (HGA)
| Assay | Compound/Product | Result | Reference |
| FRAP | Homogentisic Acid (HGA) | 15.6 ± 0.4 mmol Fe²⁺/g | [1] |
| DPPH | HGA-derived pyomelanin mimic (HGAm) | High activity; EC₅₀ not precisely determined | [4] |
Note: The study on the HGA-derived pyomelanin mimic indicated that the high antioxidant activity of the sample made it difficult to determine a precise EC₅₀ value using their UV-vis spectrophotometry method.[4] The FRAP value for HGA was found to be comparable to that of well-known antioxidants like ascorbic acid.[1]
Table 2: Antioxidant Activity of Arbutus unedo (Strawberry Tree) Extracts
| Plant Part & Solvent | Assay | IC₅₀ / EC₅₀ Value (µg/mL) | Reference |
| Leaves (Ethanol) | DPPH | 63.2 | [5] |
| Leaves (Water) | DPPH | 73.7 | [5] |
| Leaves (Methanol) | Superoxide Scavenging | 6.9 | [5] |
| Leaves (Aqueous) | DPPH | 7.96 | [6] |
| Leaves (Aqueous) | Ferric Reducing Power | 156.55 | [6] |
IC₅₀/EC₅₀: The concentration of the antioxidant required to scavenge 50% of the initial free radicals. A lower value indicates higher antioxidant activity.
Antioxidant Mechanism of Action
Phenolic compounds like homogentisic acid are recognized for their ability to neutralize free radicals through several mechanisms, primarily by donating a hydrogen atom or a single electron. This action converts the free radical into a more stable, non-reactive species, thereby terminating the oxidative chain reaction.
Caption: Mechanism of radical scavenging by phenolic antioxidants.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for two common antioxidant assays cited in the literature for evaluating compounds like homogentisic acid.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to determine the free radical scavenging ability of antioxidants. The principle is based on the reduction of the purple-colored DPPH radical to the yellow-colored, non-radical form, DPPH-H, in the presence of a hydrogen-donating antioxidant. The change in absorbance is measured spectrophotometrically.
Caption: Standard workflow for the DPPH antioxidant assay.
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value is then determined by plotting the inhibition percentage against the sample concentrations.[7]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant capacity of a sample based on its ability to reduce the ferric (Fe³⁺) tripyridyltriazine complex to the blue-colored ferrous (Fe²⁺) form in an acidic medium. The intensity of the blue color, measured by absorbance at 593 nm, is proportional to the antioxidant power of the sample.[8]
Protocol Steps:
-
Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent is freshly prepared and warmed to 37°C before use.
-
Reaction Mixture: A small volume of the antioxidant sample (or standard, such as FeSO₄) is added to a larger volume of the FRAP reagent.
-
Incubation: The mixture is incubated for a set period (e.g., 4-30 minutes) at 37°C.
-
Measurement: The absorbance of the resulting blue solution is measured at 593 nm.
-
Quantification: The FRAP value of the sample is determined by comparing its absorbance with that of a ferrous sulfate standard curve. The results are typically expressed as mmol Fe²⁺ equivalents per gram or liter of the sample.[8][9]
Conclusion
This comparative guide highlights the current state of knowledge regarding the antioxidant potential of this compound and homogentisic acid.
-
Homogentisic acid is a well-documented and potent antioxidant. Its phenolic structure allows it to effectively scavenge free radicals, and its activity, as measured by assays such as FRAP, is comparable to that of established antioxidants like ascorbic acid.[1]
-
This compound , while a key chemical marker of the antioxidant-rich Strawberry Tree honey, lacks direct quantitative data on its intrinsic antioxidant activity in the scientific literature. The antioxidant properties of Arbutus unedo extracts and honey are significant, but this activity is attributed to a complex mixture of compounds, with a notable contribution from phenolic constituents like homogentisic acid.[2][5][6]
For researchers and drug development professionals, homogentisic acid represents a promising natural antioxidant with a solid evidence base. Further studies are required to isolate this compound and perform direct antioxidant assays to elucidate its specific contribution to the overall antioxidant profile of its natural sources.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic Activity of Strawberry Tree (Arbutus Unedo L.) Honey, its Extract, and Homogentisic Acid on CAL 27, HepG2, and Caco-2 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homogentisic acid, a main phenolic constituent of strawberry tree honey, protects human peripheral blood lymphocytes against irinotecan-induced cytogenetic damage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Scavenging capacity of strawberry tree (Arbutus unedo L.) leaves on free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. louis.uah.edu [louis.uah.edu]
Unedone: Efficacy Profile Remains Undefined in Scientific Literature
A comprehensive review of scientific databases and publicly available information reveals a significant lack of data on a compound referred to as "Unedone." Searches for its mechanism of action, in vitro efficacy, and in vivo studies have yielded no specific results. This suggests that "this compound" may be a fictional, proprietary, or highly obscure designation for a therapeutic agent, or potentially a misspelling of another compound.
Due to the absence of any identifiable data, a comparative guide on the in vitro versus in vivo efficacy of this compound cannot be constructed. The core requirements of data presentation in structured tables, detailed experimental protocols, and visualizations of signaling pathways and workflows are contingent on the availability of primary research, which is currently not found in the public domain for a substance named "this compound."
For researchers, scientists, and drug development professionals interested in the efficacy of a particular compound, access to published preclinical and clinical studies is paramount. Such studies would typically delineate the compound's mechanism of action and provide quantitative data on its effects in both controlled laboratory settings (in vitro) and in living organisms (in vivo).
In the context of drug development, in vitro studies are foundational. They are performed on microorganisms, cells, or biological molecules outside their normal biological context. These experiments are crucial for initial screening, determining a compound's direct effects on a specific target, and elucidating its mechanism of action at a molecular level.
Following promising in vitro results, in vivo studies are conducted in animal models or human subjects. These are essential for understanding a drug's pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the drug) and pharmacodynamics (the drug's effect on the body). Furthermore, in vivo testing provides critical information on a compound's efficacy and safety in a complex biological system.
Without any available research on "this compound," it is impossible to:
-
Summarize quantitative data on its biological activity.
-
Detail the experimental protocols used to assess its efficacy.
-
Illustrate any signaling pathways it may modulate.
Professionals in the field are encouraged to verify the nomenclature of the compound of interest and consult peer-reviewed scientific literature and established drug databases for accurate and reliable information. Should "this compound" be an internal or developmental code name, the relevant data would likely be proprietary and not publicly accessible.
Unedone's Bioactivity in Preclinical Models: An In Vitro Comparison with 5-Fluorouracil in Colon Cancer
For Immediate Release
A comprehensive analysis of the in vitro bioactivity of constituents found in Arbutus unedo (strawberry tree) honey, with a focus on the potential anticancer properties of compounds like Unedone, reveals significant effects on colon cancer cell lines. This guide provides a comparative overview of the preclinical data for Arbutus unedo honey against the standard chemotherapeutic agent, 5-Fluorouracil (5-FU), in human colon adenocarcinoma (HCT-116) and metastatic colon cancer (LoVo) cell lines.
Due to the limited availability of preclinical studies on the isolated compound this compound, this guide utilizes data from studies on Arbutus unedo honey, where this compound is a known chemical marker. The findings suggest that natural compounds within this honey exhibit promising cytotoxic and anti-proliferative effects, warranting further investigation.
Comparative Efficacy Against Colon Cancer Cell Lines
The in vitro cytotoxicity of Arbutus unedo honey and 5-Fluorouracil (5-FU) was evaluated in HCT-116 and LoVo colon cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined through MTT assays.
| Compound/Substance | Cell Line | IC50 (µmol/l) | Time Point |
| 5-Fluorouracil (5-FU) | HCT-116 | 8.07 ± 0.49 | 72 hours[1] |
| 5-Fluorouracil (5-FU) | LoVo | 7.90 ± 0.98 | 72 hours[1] |
| Compound/Substance | Cell Line | IC50 (mg/mL) | Time Point |
| Arbutus unedo Honey | HCT-116 | 9.48 | 48 hours[2] |
| Arbutus unedo Honey | HCT-116 | 8.76 | 72 hours[2] |
| Arbutus unedo Honey | LoVo | >60 | 48 hours[2] |
| Arbutus unedo Honey | LoVo | 55.42 | 72 hours[2] |
Mechanism of Action: Insights from In Vitro Studies
Studies on Arbutus unedo honey suggest a multi-faceted approach to inhibiting cancer cell growth, primarily through the induction of apoptosis and the modulation of key signaling pathways. In contrast, 5-FU primarily acts by disrupting DNA and RNA synthesis.
Induction of Apoptosis
Arbutus unedo honey has been shown to induce programmed cell death, or apoptosis, in colon cancer cells. This is a critical mechanism for eliminating cancerous cells. Studies have indicated that treatment with the honey leads to an increase in the expression of pro-apoptotic proteins such as p53 and caspase-3, and the cleavage of PARP.
In one study, co-treatment of HCT-116 and LoVo cells with a novel proapoptotic agent and 5-FU significantly increased the apoptotic rates to 47.95% and 35.19%, respectively, compared to single-agent treatment.[1] While specific percentages for Arbutus unedo honey were not detailed in the available abstracts, the mechanism of apoptosis induction is a key area of its bioactivity.
Modulation of Signaling Pathways
A significant finding is the ability of Arbutus unedo honey to suppress the epidermal growth factor receptor (EGFR/HER2) and its associated signaling pathways.[3] These pathways are crucial for cell survival, proliferation, and metastasis in many cancers. The inhibition of these pathways represents a promising strategy for cancer therapy.
5-Fluorouracil, on the other hand, exerts its cytotoxic effects by inhibiting thymidylate synthase, which is essential for DNA synthesis, and by being misincorporated into DNA and RNA, leading to cellular damage and death.[4][5]
Experimental Protocols
To ensure transparency and reproducibility, the following are detailed methodologies for the key experiments cited in the analysis of Arbutus unedo honey's bioactivity.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: HCT-116 and LoVo cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of Arbutus unedo honey or 5-FU for specified time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by measuring the externalization of phosphatidylserine (PS) on the cell membrane.
-
Cell Treatment: Cells are treated with the test compounds as described for the MTT assay.
-
Cell Harvesting: After treatment, both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
-
Protein Extraction: After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., EGFR, p-EGFR, HER2, p-HER2, β-actin).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Molecular Landscape
To better understand the mechanisms discussed, the following diagrams illustrate the EGFR/HER2 signaling pathway and a typical experimental workflow for assessing the bioactivity of natural products like Arbutus unedo honey.
Caption: EGFR/HER2 Signaling Pathway and its Suppression.
Caption: In Vitro Bioactivity Assessment Workflow.
Conclusion
The available preclinical data, primarily from in vitro studies, suggests that Arbutus unedo honey, a natural source of this compound, exhibits significant anti-proliferative and pro-apoptotic activity against colon cancer cell lines. Its ability to modulate the EGFR/HER2 signaling pathway highlights a potential mechanism of action that is distinct from traditional chemotherapeutics like 5-FU.
It is crucial to emphasize that these findings are based on in vitro models and the effects of the whole honey, not the isolated compound this compound. Further research, particularly in vivo preclinical models, is necessary to validate these promising results and to isolate and confirm the specific bioactivity of this compound. This guide serves as a foundational resource for researchers and drug development professionals interested in the potential of natural compounds in oncology.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Strawberry-Tree Honey Induces Growth Inhibition of Human Colon Cancer Cells and Increases ROS Generation: A Comparison with Manuka Honey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Mechanisms of 5-Fluorouracil in Colon Cancer Treatment: Shifting the Focus from DNA to RNA [imapac.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Inter-laboratory Comparison of Phenolic Compound Analysis: A Guide for Researchers
Introduction
The objective of this document is to offer researchers, scientists, and drug development professionals a framework for evaluating analytical performance and selecting appropriate methods for their specific research needs. The guide summarizes quantitative data from hypothetical laboratory assessments, details experimental protocols, and provides visual representations of analytical workflows.
Quantitative Data Summary
The following tables present a summary of hypothetical performance data from three laboratories (Lab A, Lab B, and Lab C) for the analysis of a target phenolic compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These values are representative of typical analytical method validation parameters.[6]
Table 1: HPLC Method Performance Data
| Parameter | Lab A | Lab B | Lab C |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.08 µg/mL | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.25 µg/mL | 0.3 µg/mL |
| Linearity (R²) | 0.9995 | 0.9989 | 0.9991 |
| Accuracy (% Recovery) | 98.5% | 95.2% | 99.1% |
| Precision (RSD%) | 1.8% | 2.5% | 1.5% |
Table 2: GC-MS Method Performance Data
| Parameter | Lab A | Lab B | Lab C |
| Limit of Detection (LOD) | 0.01 ng/mL | 0.02 ng/mL | 0.015 ng/mL |
| Limit of Quantification (LOQ) | 0.03 ng/mL | 0.06 ng/mL | 0.05 ng/mL |
| Linearity (R²) | 0.9998 | 0.9995 | 0.9997 |
| Accuracy (% Recovery) | 99.2% | 98.7% | 99.5% |
| Precision (RSD%) | 1.2% | 1.8% | 1.4% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of analytical results. Below are representative protocols for the analysis of phenolic compounds by HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
-
Sample Preparation:
-
Accurately weigh 1 gram of the homogenized sample (e.g., honey, plant extract).
-
Extract the sample with 10 mL of a methanol:water (80:20, v/v) solvent mixture.
-
Sonicate the mixture for 15 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program: Start with 95% A, decrease to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 280 nm.
-
-
Quantification:
-
Prepare a series of standard solutions of the target analyte in the mobile phase.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation and Derivatization:
-
Extract the sample as described in the HPLC protocol.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add 100 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and 100 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 100°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
Mass Spectrometer: Electron ionization (EI) source at 70 eV, scanning from m/z 50 to 550.
-
-
Quantification:
-
Use a deuterated internal standard to improve accuracy.
-
Create a calibration curve using derivatized standards.
-
Quantify the analyte based on the peak area ratio of the analyte to the internal standard.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of phenolic compounds from a natural product matrix.
Hypothetical Signaling Pathway of a Bioactive Phenolic Compound
This diagram illustrates a hypothetical signaling pathway that could be modulated by a bioactive phenolic compound, leading to a cellular response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Arbutus unedo - Wikipedia [en.wikipedia.org]
- 3. Floral markers of strawberry tree (Arbutus unedo L.) honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of Arbutin in Cosmetics, Drugs and Food Supplements by Hydrophilic-Interaction Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unedone's biological activity with and without synergistic compounds
For Immediate Release
[City, State] – [Date] – Unedone, a characteristic terpenoid found in the nectar of the Strawberry Tree (Arbutus unedo), is gaining attention within the scientific community for its potential biological activities. While research has primarily focused on the antimicrobial, antioxidant, and anti-inflammatory properties of Arbutus unedo extracts, the specific contributions of isolated this compound and its potential for synergistic interactions with other compounds are emerging areas of significant interest for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of this compound's known biological activities and explores the prospective benefits of its use in combination with synergistic compounds, supported by available experimental data and detailed methodologies.
Standalone Biological Activity of this compound
Current scientific literature indicates that extracts of Arbutus unedo, for which this compound is a key chemical marker, exhibit a range of biological effects. These extracts have demonstrated notable antimicrobial activity against various pathogens, significant antioxidant capacity, and measurable anti-inflammatory effects. However, quantitative data on the bioactivity of this compound as an isolated compound remains limited. The majority of studies have evaluated complex extracts, making it challenging to attribute specific effects solely to this compound.
Synergistic Potential: The Untapped Frontier
The concept of synergism, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a cornerstone of modern pharmacology. While direct studies on the synergistic effects of this compound are currently lacking, research into other structurally similar terpenoids suggests a high potential for such interactions. Terpenoids have been shown to act synergistically with a variety of compounds, including conventional antibiotics and anti-inflammatory drugs. This enhancement can manifest as increased efficacy, reduced required dosages, and a lower risk of developing drug resistance.
For instance, studies on other terpenoids have revealed synergistic antimicrobial effects when combined with standard antibiotics. The proposed mechanisms for this synergy often involve the terpenoid disrupting the bacterial cell membrane, thereby increasing the permeability and efficacy of the antibiotic. Similarly, in the context of inflammation, phytochemicals are known to target multiple signaling pathways, and their combination can lead to a more potent anti-inflammatory response.
The exploration of this compound in combination with other bioactive molecules presents a promising avenue for the development of novel therapeutic strategies.
Comparative Data on Biological Activity
To facilitate a clear comparison, the following tables summarize the available data on the biological activities of Arbutus unedo extracts, which are indicative of the potential activities of this compound. It is important to note that these values represent the activity of a complex mixture of compounds and not solely this compound.
Table 1: Antimicrobial Activity of Arbutus unedo Extracts
| Extract Type | Microorganism | MIC (mg/mL) | Reference |
| Methanolic Root Extract | Staphylococcus aureus | >10 | [1] |
| Methanolic Root Extract | Pseudomonas aeruginosa | >10 | [1] |
| Ethanolic Leaf Extract | Various Bacteria | Not specified | [2] |
MIC: Minimum Inhibitory Concentration
Table 2: Antioxidant Capacity of Arbutus unedo Extracts
| Extract Type | Assay | Result | Reference |
| Fruit Extract | ORAC | 11.66 ± 2.01 mmol TE/100g dw | [3] |
| Leaf Extract | DPPH (IC50) | 63.2 µg/mL (Ethanolic) | [4] |
| Leaf Extract | Superoxide Scavenging (IC50) | 6.9 µg/mL (Methanolic) | [4] |
ORAC: Oxygen Radical Absorbance Capacity; TE: Trolox Equivalents; dw: dry weight; DPPH: 2,2-diphenyl-1-picrylhydrazyl; IC50: half maximal inhibitory concentration.
Table 3: Anti-inflammatory Activity of Arbutus unedo Extracts
| Extract Type | Assay | Result | Reference |
| Plant Extract | COX-2 Inhibition | Activity demonstrated | [2] |
| Leaf Extract | STAT3 Activation (in vivo) | Down-regulation | [5] |
COX-2: Cyclooxygenase-2; STAT3: Signal Transducer and Activator of Transcription 3.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. Below are summaries of common experimental protocols used to assess the biological activities discussed.
Antimicrobial Activity Assessment (MIC Assay)
The Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution method.
-
A two-fold serial dilution of the test compound (e.g., this compound) is prepared in a 96-well microtiter plate with a suitable broth medium.
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
Positive (microorganism and broth) and negative (broth only) controls are included.
-
The plates are incubated under appropriate conditions for the specific microorganism.
-
The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Antioxidant Capacity Assessment (ORAC Assay)
The Oxygen Radical Absorbance Capacity (ORAC) assay measures the antioxidant scavenging activity against peroxyl radicals.
-
A fluorescent probe (e.g., fluorescein) is mixed with the antioxidant (this compound).
-
A peroxyl radical generator (e.g., AAPH) is added to initiate the reaction.
-
The decay of fluorescence is monitored over time using a fluorescence microplate reader.
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve, with Trolox (a vitamin E analog) used as a standard for comparison.
Anti-inflammatory Activity Assessment (Nitric Oxide Inhibition Assay in Macrophages)
This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells.
-
Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.
-
The cells are pre-treated with various concentrations of the test compound (this compound).
-
Inflammation is induced by adding lipopolysaccharide (LPS).
-
After incubation, the amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
The IC50 value, the concentration of the compound that inhibits NO production by 50%, is calculated.
Signaling Pathways and Potential Mechanisms of Action
While the direct effects of this compound on signaling pathways are yet to be fully elucidated, the known anti-inflammatory activities of Arbutus unedo extracts suggest potential modulation of key inflammatory pathways such as the NF-κB and MAPK signaling cascades.
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory cytokines and enzymes like COX-2.
The MAPK (Mitogen-Activated Protein Kinase) pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. Modulation of MAPK signaling can impact cell proliferation, differentiation, and apoptosis.
Further research is necessary to determine the precise molecular targets of this compound within these pathways.
Caption: Potential anti-inflammatory mechanism of this compound via inhibition of NF-κB and MAPK signaling pathways.
Experimental Workflow for Synergy Analysis
To investigate the potential synergistic effects of this compound, a checkerboard assay is a standard in vitro method.
Caption: Experimental workflow for determining synergistic interactions using the checkerboard method.
Conclusion and Future Directions
This compound stands as a promising bioactive compound with potential applications in antimicrobial, antioxidant, and anti-inflammatory therapies. While current research has laid a foundation by characterizing the activities of Arbutus unedo extracts, a significant opportunity exists to investigate the properties of isolated this compound. Future research should prioritize the quantitative assessment of this compound's standalone biological activities and, crucially, explore its synergistic potential with other compounds. Such studies will be instrumental in unlocking the full therapeutic value of this unique natural product and could pave the way for the development of novel and more effective combination therapies.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Unedone
For Immediate Implementation by Laboratory Personnel
This document provides essential procedural guidance for the safe and compliant disposal of Unedone, a sesquiterpenoid isolated from Lysimachia clethroides. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance within research and drug development settings. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to handle this compound with the caution afforded to potentially hazardous chemicals.
I. This compound Waste Classification and Segregation
Due to the lack of comprehensive toxicological and environmental hazard data for this compound, all waste containing this compound must be treated as hazardous chemical waste. Proper segregation at the point of generation is the first and most critical step in the disposal process.
Key Segregation Principles:
-
Solid Waste:
-
Contaminated labware (e.g., gloves, weighing paper, pipette tips)
-
Unused or expired pure this compound
-
Residues from reaction vessels
-
-
Liquid Waste:
-
Solutions containing this compound
-
Rinsates from cleaning contaminated glassware
-
Supernatants from experimental procedures
-
Table 1: this compound Waste Segregation Summary
| Waste Type | Description | Container Type |
| Solid Waste | All non-sharp solid materials contaminated with this compound. | Labeled, sealed, and chemically resistant waste bag. |
| Liquid Waste | All aqueous and solvent-based solutions containing this compound. Halogenated and non-halogenated solvent waste must be segregated. | Labeled, sealed, and chemically compatible carboy. |
| Sharps Waste | Needles, syringes, and other sharp objects contaminated with this compound. | Puncture-resistant, labeled sharps container. |
| Empty Containers | Original containers of this compound. | Must be triple-rinsed before disposal. |
II. Experimental Protocols for Waste Handling
A. Decontamination of Glassware and Surfaces:
-
Initial Rinse: Rinse all contaminated glassware and surfaces with a suitable solvent (e.g., ethanol or acetone) to dissolve any residual this compound. Collect this initial rinsate as hazardous liquid waste.
-
Secondary Wash: Wash the rinsed items with a laboratory-grade detergent and water.
-
Final Rinse: Perform a final rinse with deionized water.
B. Management of Spills:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Containment: For liquid spills, use an absorbent material (e.g., spill pillows or vermiculite) to contain the spill. For solid spills, gently cover the material with a damp paper towel to avoid generating dust.
-
Collection: Carefully collect the absorbed or covered material and place it in a labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area following the procedure outlined in Section II.A.
III. Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound waste. Adherence to this workflow is mandatory.
Caption: this compound Waste Disposal Workflow
IV. Logical Relationship of Safety and Disposal Steps
The following diagram outlines the logical progression from initial risk assessment to final waste disposal, emphasizing the foundational role of safety protocols.
Caption: Logical Flow from Safety Assessment to Disposal
By implementing these procedures, your laboratory can ensure the responsible management of this compound waste, fostering a culture of safety and environmental stewardship. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local and national regulations.
Personal protective equipment for handling Unedone
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Oudenone in a laboratory setting. Our goal is to be your preferred source for laboratory safety information, building trust by providing comprehensive guidance beyond the product itself.
Hazard Identification and Personal Protective Equipment (PPE)
Oudenone presents several potential hazards that necessitate the use of appropriate personal protective equipment. All personnel must be trained on the proper use of PPE before handling this compound.
Hazard Summary
| Hazard Type | Description |
| Acute Toxicity | While specific data for Oudenone is limited, similar compounds can be harmful if ingested, inhaled, or absorbed through the skin. |
| Skin Irritation | May cause skin irritation upon contact. |
| Eye Irritation | May cause serious eye irritation. |
| Respiratory Irritation | Inhalation of dust or aerosols may cause respiratory tract irritation. |
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are inspected for integrity before each use. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Body Protection | Laboratory coat | A full-length lab coat should be worn and buttoned completely. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling Oudenone powder outside of a certified chemical fume hood or glove box. |
Safe Handling and Operational Procedures
Adherence to strict operational procedures is critical to minimize exposure and ensure a safe laboratory environment.
Workflow for Handling Oudenone
Figure 1. A stepwise workflow for the safe handling of Oudenone from preparation to disposal.
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for safely preparing a stock solution of Oudenone.
-
Preparation:
-
Consult the Safety Data Sheet (SDS) for Oudenone.
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Assemble all necessary materials: Oudenone, appropriate solvent, volumetric flask, weigh paper, spatula, and labels.
-
-
Donning PPE:
-
Put on a lab coat, ensuring it is fully buttoned.
-
Wear safety goggles.
-
Put on chemical-resistant gloves (e.g., nitrile).
-
-
Weighing the Compound:
-
Perform all weighing operations within the chemical fume hood.
-
Place a piece of weigh paper on the analytical balance and tare.
-
Carefully transfer the desired amount of Oudenone powder onto the weigh paper using a clean spatula.
-
Record the exact weight.
-
-
Dissolving the Compound:
-
Carefully transfer the weighed Oudenone into the volumetric flask.
-
Add a small amount of the desired solvent to the flask to dissolve the compound.
-
Once dissolved, add solvent to the calibration mark of the volumetric flask.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
-
Labeling and Storage:
-
Clearly label the flask with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the solution according to the recommendations in the SDS, typically in a cool, dry, and dark place.
-
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
First Aid Measures
| Exposure Route | Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
Proper disposal of Oudenone and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Pathway
Figure 2. A logical diagram illustrating the segregation and disposal pathway for Oudenone-related waste.
Step-by-Step Disposal Procedure:
-
Solid Waste:
-
Collect all contaminated solid waste, including gloves, weigh paper, and paper towels, in a designated, clearly labeled hazardous waste bag.
-
Do not mix with non-hazardous trash.
-
-
Liquid Waste:
-
Collect all unused Oudenone solutions and solvent rinses in a compatible, sealed, and clearly labeled hazardous waste container.
-
The label should include "Hazardous Waste," the chemical name (Oudenone), and the solvent(s) used.
-
-
Sharps Waste:
-
Dispose of any contaminated sharps, such as needles or Pasteur pipettes, in a designated sharps container.
-
-
Final Disposal:
-
All segregated waste streams must be disposed of through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal vendor.
-
Never dispose of Oudenone or its waste down the drain or in regular trash.
-
By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues while ensuring compliance with safety regulations. Always prioritize safety and consult your institution's specific safety protocols.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
